AM841
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H39NO3S |
|---|---|
分子量 |
445.7 g/mol |
IUPAC名 |
(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1 |
InChIキー |
JCIYJYHFBBXSBF-HMXCVIKNSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |
正規SMILES |
CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |
製品の起源 |
United States |
Foundational & Exploratory
AM841 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of AM841
Introduction
This compound, or (-)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a synthetic, classical cannabinoid analogue that functions as a high-affinity, electrophilic ligand for the cannabinoid receptors, primarily the CB1 receptor.[1][2] A distinguishing feature of this compound is its isothiocyanate group, which enables it to act as an affinity label, forming a covalent and essentially irreversible bond with its target receptor.[2][3] This unique property, combined with its potent agonist activity and peripheral restriction, has made this compound a valuable tool for investigating the physiological roles of peripheral cannabinoid receptors and a potential therapeutic agent for gastrointestinal disorders.[4][5] This guide provides a detailed overview of the molecular mechanism, pharmacological profile, and experimental validation of this compound's action.
Molecular Interaction and Covalent Binding
This compound's mechanism of action is fundamentally defined by its covalent interaction with the CB1 receptor. Unlike traditional reversible ligands, this compound forms a stable dithiocarbamate (B8719985) bond, leading to prolonged receptor activation.[6]
Covalent Attachment Site: this compound was specifically designed to interact irreversibly with a nucleophilic amino acid residue within the ligand-binding pocket of the CB1 receptor.[2] Site-directed mutagenesis studies have identified a specific cysteine residue in the sixth transmembrane helix (TM6), designated C6.47 (or C355), as the site of covalent attachment.[2][6] The isothiocyanate group (-N=C=S) on the alkyl tail of this compound serves as the electrophile that reacts with the nucleophilic thiol group (-SH) of the cysteine residue.[2] This covalent interaction is responsible for the wash-resistant binding and the sustained agonist activity observed with this compound.[7]
Binding Pose and Key Interactions: Molecular modeling predicts that in addition to the covalent bond, this compound establishes several other interactions within the CB1 binding pocket that stabilize its active conformation.[6] These include hydrogen bonds between:
-
The phenolic hydroxyl group of this compound and lysine (B10760008) residue K3.28(192).[6]
-
The pyran oxygen of this compound and serine residue S7.39(383).[6]
-
The 11-hydroxyl group of this compound and serine residue S2.60(173).[6]
The alkyl side chain of this compound penetrates deep into the binding site, with the terminal isothiocyanate positioned for optimal interaction with C6.47(355).[6]
This compound Covalent Interaction with the CB1 Receptor.
Quantitative Pharmacological Data
This compound exhibits high affinity and potent functional activity at cannabinoid receptors. Its potency is significantly greater than structurally related non-covalent analogues, leading to its designation as a "megagonist".[3][8]
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | 9.0 nM | [6][8] |
| Functional Potency (IC50) | Human CB2 | 0.08 nM | [8] |
Signaling Pathways
As a CB1 receptor agonist, this compound activates canonical G-protein coupled receptor (GPCR) signaling pathways.
G-Protein Coupling and cAMP Inhibition: The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][7] This inhibition of forskolin-stimulated cAMP accumulation is a hallmark of CB1 receptor agonism and a standard method for quantifying the functional potency of ligands like this compound.[1][7]
Receptor Internalization: Prolonged or potent activation of the CB1 receptor often triggers its internalization from the cell surface.[3] Studies have shown that incubation of CB1-expressing cells with this compound leads to a dose-dependent loss of cell surface receptors, a common mechanism for signal desensitization.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AM841: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of AM841, a high-affinity electrophilic ligand designed for researchers, scientists, and drug development professionals. This document outlines the molecule's core physicochemical properties, its mechanism of action, and key experimental findings.
Core Molecular Data
This compound is a synthetic cannabinoid that acts as a potent, covalent agonist of the Cannabinoid Receptor 1 (CB1). Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C26H39NO3S | |
| Molecular Weight | 445.66 g/mol | |
| CAS Number | 871978-21-1 |
Mechanism of Action
This compound is distinguished by its unique covalent bonding mechanism. It acts as a high-affinity electrophilic ligand that interacts with and covalently binds to a specific cysteine residue located in the sixth transmembrane helix of the CB1 receptor. This irreversible attachment maintains the receptor in an active state, leading to the downstream signaling cascade.
The primary signaling pathway initiated by the activation of the G-protein coupled CB1 receptor involves the inhibition of adenylyl cyclase, which in turn leads to a reduction in the intracellular accumulation of cyclic AMP (cAMP) stimulated by forskolin.
AM841 (CAS Number: 871978-21-1): A Technical Guide to a Covalent Cannabinoid Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a synthetic, high-affinity electrophilic ligand that acts as a potent agonist at the cannabinoid receptor 1 (CB1).[1][2] Its unique chemical structure, featuring an isothiocyanate group, allows it to form a covalent bond with a specific cysteine residue within the CB1 receptor, leading to prolonged and potent activation.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound, tailored for professionals in biomedical research and drug development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C26H39NO3S |
| Molecular Weight | 445.66 g/mol |
| CAS Number | 871978-21-1 |
| Full Name | (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol |
| Synonyms | AM-841 |
Pharmacological Data
This compound exhibits high affinity and potency at the human CB1 receptor. Its covalent binding mechanism contributes to its characterization as a "megagonist" with activity significantly exceeding that of non-covalent analogues.[6]
Binding Affinity
| Receptor | Ligand | Kᵢ (nM) | Assay Type |
| CB1 | This compound | 0.53 (0.36-0.80) | Radioligand Displacement Assay ([³H]CP55,940) |
| CB1 | This compound | 9 | Radioligand Binding Assay |
Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor.
Functional Activity
This compound demonstrates potent agonism in functional assays, effectively modulating downstream signaling and physiological responses.
| Assay Type | Parameter | Value (mg·kg⁻¹) | Species | Effect |
| Inhibition of Upper GI Transit | EC₅₀ | 0.004 | Mouse | Inhibition of gastrointestinal motility |
| Inhibition of Colonic Bead Expulsion | EC₅₀ | 0.03 | Mouse | Slowing of colonic transit |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | EC₅₀ | - | - | Full agonist activity at CB1 receptor |
EC₅₀ represents the half-maximal effective concentration, indicating the potency of a drug in producing a given effect.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CB1 receptor.
Objective: To quantify the affinity of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940) and varying concentrations of this compound.
-
Washing: To assess covalent binding, a "washout" experiment can be performed. After initial incubation with this compound, the membranes are washed multiple times to remove any non-covalently bound ligand.[7]
-
Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to activate the Gαi/o-coupled CB1 receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency and efficacy of this compound as a CB1 receptor agonist.
Methodology:
-
Cell Culture: Cells expressing the CB1 receptor are cultured.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC₅₀ and the maximal effect (Emax) of this compound.[7]
In Vivo Gastrointestinal Motility Assay
This assay assesses the physiological effect of this compound on gastrointestinal transit in animal models.
Objective: To evaluate the in vivo potency of this compound in slowing gastrointestinal motility.[6]
Methodology:
-
Animal Model: Mice are typically used for this assay.[6]
-
Drug Administration: this compound is administered to the animals, usually via intraperitoneal (i.p.) injection.[6]
-
Marker Administration: A non-absorbable colored marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.
-
Transit Measurement: After a specific period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine. For colonic transit, the time to expel a surgically inserted glass bead is measured.[6]
-
Data Analysis: The dose-dependent effect of this compound on gastrointestinal transit is analyzed to determine the EC₅₀.[6]
Signaling Pathways and Mechanisms
CB1 Receptor Signaling Cascade
This compound, upon binding to the CB1 receptor, initiates a cascade of intracellular signaling events primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit of the G-protein can also modulate other effectors, such as ion channels.
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Covalent Binding Mechanism
The isothiocyanate group of this compound acts as an electrophile, forming a stable covalent bond with the nucleophilic thiol group of a specific cysteine residue (Cys6.47) located in the sixth transmembrane helix of the CB1 receptor. This irreversible binding locks the receptor in an active conformation, leading to sustained signaling.[3][5]
Caption: Covalent Interaction of this compound with the CB1 Receptor.
Experimental Workflow Overview
The characterization of this compound typically follows a multi-step process, from initial binding studies to in vivo functional assessment.
Caption: General Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable research tool for investigating the cannabinoid system. Its unique covalent mechanism of action and potent, peripherally restricted profile make it a compound of interest for studying the physiological roles of the CB1 receptor, particularly in the gastrointestinal system, and for the potential development of novel therapeutics with reduced central nervous system side effects.[6][8] This guide provides a foundational understanding of this compound's properties and the experimental approaches used for its characterization, serving as a resource for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent cannabinoid receptor ligands – structural insight and selectivity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AM841: A Peripherally Restricted Cannabinoid Agonist
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM841, a classical cannabinoid analogue, has emerged as a significant research tool and potential therapeutic agent due to its unique pharmacological profile. It is a potent, irreversible agonist for the cannabinoid type 1 (CB1) receptor with a peripherally restricted mode of action. This characteristic allows for the exploration of peripheral cannabinoid system functions without the confounding psychoactive effects associated with centrally acting CB1 agonists. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial regulator of numerous physiological processes. The CB1 receptor is densely expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids. However, CB1 receptors are also present in peripheral tissues, including the gastrointestinal (GI) tract, where they modulate motility, secretion, and inflammation. The development of peripherally restricted CB1 agonists, such as this compound, offers a therapeutic strategy to target these peripheral receptors while avoiding centrally-mediated side effects. This compound's covalent and irreversible binding to the CB1 receptor provides a powerful tool for studying receptor pharmacology and physiology.
Chemical Properties and Synthesis
This compound, or (-)-7'-isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a derivative of the classical cannabinoid scaffold. The key structural feature responsible for its irreversible binding is the isothiocyanate group (-N=C=S) at the terminus of the C7' alkyl chain. This electrophilic group forms a covalent bond with a specific cysteine residue (C6.47) in the sixth transmembrane helix of the CB1 receptor.[1]
The synthesis of this compound has been described by Picone et al. (2005) and follows established procedures for the synthesis of hexahydrocannabinols.[1][2]
Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and potent, irreversible agonism at the CB1 receptor, coupled with its limited ability to cross the blood-brain barrier.
Receptor Binding and Efficacy
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 9 nM | Human CB1 | [3] |
| Functional Activity | Irreversible Agonist | Human CB1 | [4] |
| Signaling Pathway | Inhibition of forskolin-stimulated cAMP accumulation | - | [5] |
| In vivo Efficacy (GI Transit, EC50) | 0.004 mg/kg | Mouse CB1 | [2] |
In Vivo Pharmacology: Peripheral Restriction
Studies in murine models have consistently demonstrated the peripherally restricted effects of this compound. Unlike typical CB1 agonists, this compound does not induce the characteristic "tetrad" of central effects: analgesia, hypothermia, catalepsy, and hypolocomotion.[3][4][6]
| Cannabinoid Tetrad Test | This compound (0.1 - 1 mg/kg) | WIN55,212-2 (1 mg/kg) | Reference |
| Analgesia (Hot Plate) | No significant effect | Significant increase in latency | [4] |
| Hypothermia | No lasting effect | Significant decrease in core body temperature | [4] |
| Hypomotility | No significant reduction in locomotor activity | Significant reduction in locomotor activity | [4] |
| Catalepsy | Not reported, but implied absence of central effects | Induces catalepsy | [4][7] |
Pharmacokinetics
The peripheral restriction of this compound is attributed to its low brain penetration. Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is very low.[4]
| Pharmacokinetic Parameter | Value | Reference |
| Brain/Plasma Ratio | 0.05 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
CB1 Receptor Binding Assay ([3H]CP55,940 Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the CB1 receptor using the high-affinity cannabinoid agonist [3H]CP55,940.
Materials:
-
Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1 or mouse brain)
-
[3H]CP55,940 (radioligand)
-
CP55,940 (unlabeled ligand for non-specific binding)
-
Test compound (this compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Membrane preparation (typically 20-50 µg protein per well)
-
Test compound or vehicle (for total binding) or excess unlabeled CP55,940 (10 µM, for non-specific binding)
-
[3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM)
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation, such as the CB1 receptor.
Materials:
-
Cells expressing CB1 receptors (e.g., HEK293-CB1 or AtT20-CB1)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of the test compound (this compound) to the wells and incubate for 15-30 minutes.
-
Add forskolin (typically 1-10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.
-
Calculate the EC₅₀ value from the dose-response curve.
Cannabinoid Tetrad Test in Mice
This battery of tests is used to assess the central effects of a cannabinoid compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
Test compound (this compound) and vehicle
-
Positive control (e.g., WIN55,212-2)
-
Open field arena
-
Bar for catalepsy test (a horizontal rod ~0.5 cm in diameter, elevated ~4 cm from the surface)
-
Rectal thermometer
-
Hot plate or tail-immersion apparatus
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).
-
At a predetermined time point (e.g., 30 minutes post-injection), begin the tetrad assessment.
-
Hypomotility: Place the mouse in the open field arena and record its locomotor activity (e.g., line crossings or distance traveled) for a set period (e.g., 5-10 minutes).
-
Catalepsy: Gently place the mouse's forepaws on the bar. Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for >20 seconds.
-
Hypothermia: Measure the core body temperature using a rectal thermometer.
-
Analgesia:
-
Hot Plate Test: Place the mouse on a heated surface (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Tail-Immersion Test: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and record the latency to tail withdrawal.
-
-
Compare the results for the test compound to the vehicle and positive control groups.
Gastrointestinal Motility Assay in Mice
This protocol measures the transit of a non-absorbable marker through the upper gastrointestinal tract.
Materials:
-
Male mice (e.g., CD-1)
-
Test compound (this compound) and vehicle
-
Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia or methylcellulose)
-
Oral gavage needle
Procedure:
-
Fast the mice for a period of 12-18 hours with free access to water.
-
Administer the test compound or vehicle (e.g., i.p.) at a specified time before the charcoal meal.
-
Administer the charcoal meal orally (e.g., 0.2-0.3 mL per mouse) via gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Signaling Pathways and Experimental Workflows
This compound-Induced CB1 Receptor Signaling
This compound, as a CB1 receptor agonist, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Other downstream effects of CB1 receptor activation include the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of calcium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Workflow for Assessing Peripheral Restriction
The following diagram illustrates a typical experimental workflow to confirm the peripherally restricted nature of a cannabinoid agonist like this compound.
Caption: Workflow for determining the peripheral restriction of this compound.
Conclusion
This compound stands out as a valuable pharmacological tool for dissecting the roles of the peripheral cannabinoid system. Its high potency, irreversible antagonism at the CB1 receptor, and well-documented lack of central effects make it an ideal candidate for in vivo studies targeting peripheral pathologies, particularly functional gastrointestinal disorders. The detailed data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of peripherally restricted cannabinoid agonists and to support the development of novel therapeutics with improved safety profiles.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 6. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrad test - Wikipedia [en.wikipedia.org]
AM841: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM841, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent, covalently acting agonist of the cannabinoid receptor 1 (CB1).[1] Its unique properties as a high-affinity electrophilic ligand have made it a valuable tool in cannabinoid research, particularly for studying receptor-ligand interactions and the physiological roles of the endocannabinoid system. This technical guide provides an in-depth overview of the discovery, detailed synthesis, and pharmacological properties of this compound, tailored for researchers and professionals in drug development.
Discovery and Rationale
This compound was designed and synthesized as a classical cannabinoid affinity label.[1] The core rationale behind its development was to create a molecule that could form an irreversible covalent bond with its target receptor, thereby "locking" the receptor in an active state and allowing for detailed biochemical and structural studies. This was achieved by incorporating an electrophilic isothiocyanate group into a hexahydrocannabinol (B1216694) scaffold known to have a high affinity for the CB1 receptor. The isothiocyanate group is designed to react with a nucleophilic amino acid residue at or near the ligand-binding site of the receptor.[1]
Subsequent studies confirmed that this compound interacts covalently with a specific cysteine residue located in helix six of the CB1 receptor.[1] This covalent interaction leads to irreversible binding and potent activation of the receptor.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the hexahydrocannabinol core, followed by the introduction of the isothiocyanate functionality. The following protocol is a summary of the synthetic route described in the literature.
Experimental Protocols
Synthesis of the Hexahydrocannabinol Core (Intermediate Compound 15 in Hua et al., 2017)
A detailed, step-by-step synthesis for a key intermediate (compound 14) leading to the final product is provided in the supplementary information of Hua et al., 2017. The conversion of a bromo-intermediate to an azido-intermediate (compound 15) is a key step towards introducing the amine functionality necessary for the isothiocyanate group.
-
Step 1: Azidation of the Bromo-Intermediate (Formation of Compound 15)
-
To a solution of the bromo-intermediate (compound 14, 1 equivalent) in dimethylformamide (DMF), add sodium azide (B81097) (NaN3, 3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion, quench the reaction with water and dilute with dichloromethane (B109758) (CH2Cl2).
-
Wash the organic phase with brine, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with 50–80% diethyl ether in hexanes) to yield the azido-intermediate (compound 15) as a white solid.
-
Final Step: Conversion of Amine to Isothiocyanate (General Procedure)
The conversion of the primary amine precursor of this compound (AM4056) to the final isothiocyanate product (this compound) is a critical step.
-
Step 2: Formation of the Isothiocyanate
-
Dissolve the amine precursor (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a slight excess of thiophosgene (B130339) (CSCl2) or a safer equivalent reagent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data
The pharmacological properties of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Receptor | Value | Assay Method | Reference |
| Binding Affinity (Ki) | Human CB1 | 9.0 nM | Radioligand binding assay ([³H]CP55,940) | (Request PDF - ResearchGate)[2] |
| Human CB1 | 1.14 nM | Radioligand binding assay ([³H]CP55,940) | (ChemRxiv)[3] | |
| Functional Activity | ||||
| EC50 (cAMP Inhibition) | Human CB1 | 0.95 nM | Inhibition of forskolin-stimulated cAMP | (Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC - NIH)[4] |
| EC50 (EPSC Inhibition) | Rat CB1 | 6.8 nM | Inhibition of excitatory postsynaptic currents | (this compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central)[5] |
| In Vivo Efficacy | ||||
| GI Motility Inhibition (EC50) | Mouse | 0.004 mg/kg (i.p.) | Upper gastrointestinal transit in mice | (this compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central)[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins (Gi/o).
Experimental Protocol: cAMP Accumulation Assay
This assay is used to determine the functional agonism of this compound at the CB1 receptor.
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or AtT20-hCB1) in appropriate media.
-
Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or RO-20-1724) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for a specified time.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
The activation of Gi/o proteins by the this compound-bound CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.
Experimental and Logical Workflows
The discovery and characterization of this compound involved a logical progression of experiments, from rational design and synthesis to in-depth pharmacological evaluation.
Conclusion
This compound stands as a significant tool for researchers in the field of cannabinoid pharmacology. Its covalent mode of action provides a unique means to study the intricacies of CB1 receptor activation and signaling. The detailed synthetic and pharmacological data presented in this guide are intended to facilitate its use in further research and drug development endeavors.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AM841: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
AM841, a derivative of Δ⁸-tetrahydrocannabinol, is a potent, covalently acting cannabinoid receptor agonist. Its unique mechanism of action, involving irreversible binding to the CB1 and CB2 receptors, has made it a valuable tool in cannabinoid research. This technical guide provides a comprehensive overview of this compound's binding affinity, selectivity, and the experimental protocols used for its characterization.
Quantitative Analysis of Receptor Interaction
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human cannabinoid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Assay Type | Radioligand | Source |
| Human CB1 | 9 | Radioligand Binding | [3H]CP55,940 | [1] |
| Human CB2 | Not explicitly reported | - | - | - |
Note: While described as a non-selective agonist with similar activity at both receptors, a direct comparative study reporting the Ki value for the CB2 receptor was not identified in the reviewed literature..[1]
Table 2: Functional Potency of this compound
| Receptor | IC50 (nM) | Assay Type | Source |
| Human CB2 | 0.08 | Forskolin-stimulated cAMP accumulation | [2] |
Mechanism of Action: Covalent and Irreversible Binding
This compound is distinguished by its ability to form a covalent bond with its target receptors. This irreversible interaction is mediated by the isothiocyanate group on the C-7' position of its dimethylheptyl side chain, which acts as an electrophile. This group forms a stable thiourea (B124793) linkage with a specific cysteine residue located in the sixth transmembrane helix (TMH6) of both the CB1 and CB2 receptors.[3] This covalent binding leads to prolonged receptor activation.
Experimental Methodologies
The characterization of this compound's receptor binding and functional activity relies on established in vitro assays. The following are detailed protocols for the key experiments cited.
Radioligand Binding Assay (for Ki Determination at CB1 Receptor)
This competitive binding assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 1 µM WIN 55,212-2).
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a concentration near its Kd, typically ~0.5-1.0 nM), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high-concentration non-labeled ligand.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay (for Functional Potency)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in Gi/o-coupled receptor signaling, such as that of the cannabinoid receptors.
Materials:
-
Cell Line: A cell line expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Stimulating Agent: Forskolin (B1673556), an activator of adenylyl cyclase.
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or other detection methods).
-
Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Agonist Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation is determined as the IC50 value.
Visualizing Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound covalently binds to and activates CB1/CB2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Caption: A generalized workflow for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay.
Caption: A generalized workflow for determining the functional potency (IC50) of this compound through a forskolin-stimulated cAMP accumulation assay.
References
AM841: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, covalently acting cannabinoid receptor 1 (CB1) agonist that has garnered significant interest for its peripherally restricted effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vivo efficacy, and safety profile. The information presented herein is intended to support further research and development of this unique compound for potential therapeutic applications, particularly in gastrointestinal disorders.
Pharmacodynamics
Mechanism of Action
This compound is a classical cannabinoid analogue characterized by an isothiocyanate group on its dimethylheptyl side chain.[5] This electrophilic group enables this compound to act as a high-affinity electrophilic ligand that forms a covalent bond with a specific cysteine residue within helix six of the CB1 receptor.[1][5] This irreversible binding results in sustained receptor activation.[1] While it also binds to the CB2 receptor, its effects on gastrointestinal motility are primarily mediated through the CB1 receptor.[5][6]
The covalent interaction of this compound with the CB1 receptor leads to potent and prolonged agonism. This sustained activation of the CB1 receptor, a G-protein coupled receptor, is believed to underlie its observed pharmacological effects.
Signaling Pathway
The activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases. The covalent nature of this compound's binding suggests a prolonged downstream signaling response compared to non-covalent agonists.
Figure 1: this compound Covalent Binding and CB1 Receptor Signaling Pathway.
In Vivo Efficacy
This compound has demonstrated potent and dose-dependent effects on gastrointestinal (GI) motility in preclinical models. In mice, it significantly inhibits upper GI transit with an EC50 of 0.004 mg/kg.[5] This effect is even more pronounced in models of stress-induced accelerated GI motility.[5] Studies in rats have also confirmed its ability to reduce gastric emptying and intestinal transit at doses that do not induce central cannabinoid effects.[6][7]
| Parameter | Species | Model | Value | Reference |
| EC50 (Upper GI Transit) | Mouse | Normal | 0.004 mg/kg | [5] |
| EC50 (Upper GI Transit) | Mouse | Stressed | ~0.001 mg/kg | [5] |
Table 1: In Vivo Efficacy of this compound on Gastrointestinal Motility
Safety Profile: Peripheral Restriction
A key characteristic of this compound is its peripherally restricted action, which minimizes the centrally-mediated side effects typically associated with CB1 receptor agonists (e.g., psychoactivity, hypothermia, catalepsy).[2][3][5] This is attributed to its low brain penetration. Following intraperitoneal administration in mice, the brain-to-plasma ratio of this compound was found to be 0.05, significantly lower than that of brain-penetrant cannabinoids which typically have ratios of 1 or more.[5]
Consistent with its low brain penetration, this compound does not produce the characteristic "cannabinoid tetrad" of effects (hypomotility, catalepsy, analgesia, and hypothermia) in mice at doses that are effective in modulating GI motility.[5]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in the available literature. The covalent and irreversible nature of its binding to the CB1 receptor means that its pharmacodynamic effects can be dissociated from its plasma concentration, with the duration of action being more dependent on the rate of receptor turnover rather than the elimination half-life of the drug itself.
The available data from a study in mice provides some insight into its systemic exposure:
| Parameter | Species | Route | Dose | Value | Reference |
| Plasma AUC | Mouse | i.p. | 1 mg/kg | 3.75 ± 0.50 min·μg·mL⁻¹ | [5] |
| Brain AUC | Mouse | i.p. | 1 mg/kg | 0.20 ± 0.02 min·μg·mL⁻¹ | [5] |
| Brain/Plasma Ratio | Mouse | i.p. | 1 mg/kg | 0.05 | [5] |
Table 2: Systemic Exposure of this compound in Mice
Experimental Protocols
In Vivo Gastrointestinal Motility Assay (Mouse)
This protocol is based on the methodology described by Keenan et al., 2015.[5]
Objective: To assess the effect of this compound on upper gastrointestinal transit.
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 Emulphor:ethanol:saline)
-
5% Evans blue suspension in 5% gum arabic
-
Male CD1 mice (25-30 g)
-
Gavage needles
-
Dissection tools
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
After 20 minutes, administer 0.2 mL of the 5% Evans blue suspension by oral gavage.
-
After 15 minutes, euthanize the animals by cervical dislocation.
-
Immediately dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the Evans blue dye from the pyloric sphincter.
-
Express the gastric transit as a percentage of the total length of the small intestine.
Figure 2: Experimental Workflow for Mouse Gastrointestinal Motility Assay.
Cannabinoid Tetrad Assay (Mouse)
This protocol is a standard method to assess the central effects of cannabinoid compounds.[5]
Objective: To evaluate the central nervous system effects of this compound.
Procedure:
-
Hypomotility: Place the mouse in an open-field arena and record its locomotor activity for a defined period.
-
Catalepsy: Place the mouse's forepaws on an elevated bar and measure the time it remains immobile.
-
Analgesia: Use a hot plate or tail-flick test to measure the latency to a nociceptive response.
-
Hypothermia: Measure the core body temperature using a rectal probe.
These tests are performed at specific time points after the administration of this compound or a positive control (e.g., a known centrally-acting cannabinoid agonist).
Conclusion
This compound is a potent, peripherally restricted CB1 receptor agonist with a unique covalent mechanism of action. Its ability to modulate gastrointestinal motility without inducing central cannabinoid side effects makes it a compelling candidate for the development of novel therapeutics for functional GI disorders. While further research is needed to fully elucidate its pharmacokinetic profile, the existing data on its pharmacodynamics and safety profile provide a strong foundation for continued investigation.
References
- 1. Achieving a low human dose for targeted covalent drugs: Pharmacokinetic and pharmacodynamic considerations on target characteristics and drug attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AM841: A Technical Guide on its Preclinical Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM841 is a potent, covalently binding agonist of the cannabinoid receptor 1 (CB1) with a notable characteristic of being peripherally restricted. This attribute suggests a favorable safety profile by minimizing the centrally mediated side effects commonly associated with cannabinoid agonists. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicological data on this compound. It summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
It is important to note that while the existing data provides insights into the pharmacological safety of this compound, comprehensive, guideline-compliant toxicology studies, such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, and carcinogenicity studies, are not publicly available at this time. The information presented herein is based on published research focused on the compound's mechanism of action and therapeutic potential, primarily in the context of gastrointestinal motility.
Introduction
This compound, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a classical cannabinoid analogue distinguished by an isothiocyanate group. This functional group enables this compound to act as a high-affinity electrophilic ligand, forming a covalent bond with a cysteine residue in the sixth transmembrane helix of the CB1 receptor.[1][2] This irreversible binding leads to sustained receptor activation. A key feature of this compound is its peripherally restricted action, which has been demonstrated in multiple preclinical models.[3][4][5] This suggests its therapeutic potential for disorders outside the central nervous system, such as functional gastrointestinal disorders, without the typical psychotropic effects of cannabinoids.[3][5]
Mechanism of Action and Signaling Pathway
This compound is a potent agonist at the CB1 receptor.[1] Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2] This signaling pathway is fundamental to the physiological effects of cannabinoids.
Preclinical Safety Profile
The preclinical safety of this compound has been primarily inferred from the absence of centrally mediated effects in animal models, a hallmark of the so-called "cannabinoid tetrad": hypolocomotion, catalepsy, analgesia, and hypothermia.
In Vivo Behavioral and Safety Pharmacology
Studies in mice and rats have consistently demonstrated that this compound, at doses effective for inhibiting gastrointestinal motility, does not induce the characteristic central nervous system (CNS) effects observed with other CB1 agonists like WIN 55,212-2.[3][4] This is attributed to its low brain penetration.[3][5]
Table 1: Summary of In Vivo Behavioral and Safety Pharmacology of this compound
| Parameter | Species | This compound Dose | Comparator | Outcome for this compound | Citation |
| Locomotor Activity | Mouse | 0.1 and 1 mg/kg | WIN 55,212-2 (1 mg/kg) | No significant reduction in locomotor activity. | [3] |
| Analgesia (Hot Plate Test) | Mouse | 0.1 mg/kg | WIN 55,212-2 (1 mg/kg) | No effect on paw withdrawal latency. | [3] |
| Thermoregulation | Mouse | Not specified | WIN 55,212-2 | No lasting effect on core body temperature; a transient stress-induced hyperthermia was observed. | [3] |
| Cannabinoid Tetrad | Rat | 0.1 mg/kg | WIN 55,212-2 (5 mg/kg) | Did not induce any signs of the cannabinoid tetrad. | [4] |
Gastrointestinal Effects
This compound has been shown to be a potent inhibitor of gastrointestinal motility in both normal and stressed mice.[3] This effect is mediated through the CB1 receptor.
Table 2: In Vivo Efficacy of this compound on Gastrointestinal Motility
| Parameter | Species | This compound Dose | Effect | Citation |
| Small Intestinal Transit | Mouse | EC50 = 0.004 mg/kg | Potently inhibited transit to a maximum of about 70% of the level in vehicle-treated animals. | [3] |
| Colonic Transit (Bead Expulsion) | Mouse | ≥ 0.1 mg/kg | Significantly slowed colonic transit. | [3] |
| Gastric Emptying & Intestinal Transit | Rat | 0.1 mg/kg | Potently reduced gastric emptying and intestinal transit. | [4] |
Toxicology
As of the date of this document, there is a lack of publicly available, formal toxicology studies for this compound. This includes:
-
Acute Toxicity: No LD50 values have been reported.
-
Repeated Dose Toxicity: The effects of sub-chronic or chronic administration of this compound have not been described in the available literature.
-
Genotoxicity: There is no information on the mutagenic or clastogenic potential of this compound from standard assays like the Ames test, in vitro micronucleus, or chromosomal aberration tests.
-
Reproductive and Developmental Toxicity: No studies on the effects of this compound on fertility, embryonic development, or postnatal development have been published.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.
The absence of this data represents a significant gap in the overall safety assessment of this compound and would be a critical requirement for any further drug development.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vivo Assessment of Central Cannabinoid Effects (Cannabinoid Tetrad)
This workflow outlines the typical procedures used to assess the central effects of cannabinoid compounds in rodents.
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., Tween 80, DMSO, and saline) and administered via intraperitoneal (i.p.) injection.[3]
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena, often recorded by automated tracking systems.[3]
-
Analgesia: The hot plate test or tail-flick test is used to measure the latency to a nociceptive response to a thermal stimulus.[3]
-
Catalepsy: The bar test is used to assess catalepsy, where the animal's forepaws are placed on a raised bar, and the time it remains in this posture is recorded.
-
Hypothermia: Core body temperature is measured using a rectal probe at specified time points after drug administration.[3]
In Vivo Gastrointestinal Motility Assays
-
Small Intestinal Transit: Mice are fasted and then administered the test compound. After a set period, they are given a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) by oral gavage. After a further specified time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine.[3]
-
Colonic Propulsion (Bead Expulsion): A small glass bead is inserted into the distal colon of a conscious mouse. The time taken for the mouse to expel the bead is recorded as a measure of colonic transit time.[3]
-
Gastric Emptying and Intestinal Transit (Radiographic): In rats, a contrast medium (e.g., barium sulfate) is administered orally after the test compound. Serial X-rays are taken to visualize the movement of the contrast medium through the stomach and small intestine over time.[4]
Discussion and Future Directions
The available preclinical data suggests that this compound has a favorable pharmacological safety profile, characterized by its potent, peripherally restricted CB1 receptor agonism. The lack of central cannabinoid effects at therapeutically relevant doses for gastrointestinal applications is a significant advantage. However, the absence of formal, regulatory-standard toxicology studies is a critical data gap.
For the further development of this compound as a potential therapeutic agent, a comprehensive toxicological evaluation is imperative. This would need to include, at a minimum:
-
Acute toxicity studies in two species to determine the maximum tolerated dose and identify potential target organs of acute toxicity.
-
Repeated dose toxicity studies of varying durations (e.g., 28-day and 90-day) in both a rodent and a non-rodent species to assess the effects of longer-term exposure.
-
A battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus assays) to evaluate the mutagenic and clastogenic potential.
-
Safety pharmacology studies to investigate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and developmental toxicology studies if the intended indication includes women of childbearing potential.
Conclusion
This compound is a promising pharmacological tool and a potential therapeutic candidate due to its potent and peripherally restricted CB1 agonism. The current data indicates a good safety margin with respect to centrally mediated side effects. However, a comprehensive toxicological assessment in accordance with regulatory guidelines is essential to fully characterize its safety profile and to support any potential clinical development. Researchers and drug development professionals should be aware of the existing data gaps and the necessity for further rigorous toxicological evaluation.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
AM841 in vitro vs in vivo effects
An In-depth Technical Guide to the In Vitro and In Vivo Effects of AM841
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as (−)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a potent, long-acting cannabinoid 'megagonist'.[1][2] It is distinguished by its unique mechanism of action as a high-affinity electrophilic ligand that forms a covalent bond with the cannabinoid receptor 1 (CB1).[3][4] This interaction is irreversible, leading to prolonged receptor activation.[4] Developed as a tool to explore cannabinoid receptor pharmacology, this compound has garnered significant interest for its potential therapeutic applications, particularly in gastrointestinal (GI) disorders.[1][4][5] Its most notable characteristic is the ability to exert powerful effects on peripheral systems, such as the GI tract, at doses that do not induce the central nervous system (CNS) side effects typically associated with CB1 agonists.[2][4][5] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its mechanism, effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a classical cannabinoid analogue featuring an isothiocyanate group on its dimethylheptyl side chain.[4] This electrophilic group is key to its mechanism, enabling it to interact covalently with a specific cysteine residue located in helix six of the CB1 receptor.[3][4] While it also binds to the CB2 receptor, its effects on GI motility are primarily mediated through CB1.[1][4] This covalent and irreversible binding results in a potent and sustained activation of the receptor, classifying this compound as a "megagonist".[4] The activation of the CB1 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular accumulation of cyclic AMP (cAMP).[3]
References
- 1. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AM841 in In Vivo Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent and peripherally restricted cannabinoid receptor 1 (CB1) agonist.[1][2][3] Its unique properties make it a valuable tool for investigating the role of the endocannabinoid system in regulating gastrointestinal (GI) motility, without the central nervous system side effects often associated with other cannabinoid agonists.[4][5] this compound has been shown to dose-dependently reduce gastric emptying and intestinal transit by acting on CB1 receptors located in the small and large intestines.[3][4] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies to assess its effects on GI motility in rodent models.
Mechanism of Action
This compound is a high-affinity electrophilic ligand that covalently binds to and activates the CB1 receptor.[6] This activation in the enteric nervous system is thought to inhibit the release of pro-kinetic neurotransmitters, such as acetylcholine, leading to a reduction in smooth muscle contractility and a subsequent slowing of GI transit. The primary signaling pathway involves the Gαi/o subunit of the G-protein coupled CB1 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Figure 1: Simplified signaling pathway of this compound in enteric neurons.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on gastrointestinal motility from preclinical studies.
| Animal Model | Assay | Drug | Dose | Effect on GI Motility | Reference |
| Rat | Radiographic Contrast | This compound | 0.1 mg/kg | Comparable reduction in gastric emptying and intestinal transit to WIN 55,212-2 at 5 mg/kg. | [4][5] |
| Rat | Radiographic Contrast | This compound | 1 mg/kg | Enhanced reduction in gastric emptying and intestinal transit compared to 0.1 mg/kg. | [5] |
| Mouse | Upper GI Transit | This compound | EC₅₀ = 0.004 mg/kg | Potent inhibition of upper GI transit. | [3] |
| Mouse | Upper GI Transit | WIN 55,212-2 | - | Less potent than this compound. | [3] |
Experimental Protocols
Protocol 1: Upper Gastrointestinal Transit Assay (Charcoal Meal Test) in Mice
This protocol is designed to assess the effect of this compound on upper gastrointestinal transit by measuring the distance traveled by a charcoal meal through the small intestine.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Activated Charcoal (10% suspension in 5% gum arabic or 0.5% methylcellulose)
-
Male CD-1 or similar strain mice (8-10 weeks old)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation:
-
House mice individually for at least 24 hours before the experiment to prevent coprophagy.
-
Fast mice for 12-18 hours with free access to water.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle intraperitoneally (i.p.) or via the desired route at a volume of 10 mL/kg. A range of doses (e.g., 0.001 - 1 mg/kg) is recommended for a dose-response study.
-
-
Charcoal Meal Administration:
-
30 minutes after drug administration, administer 0.2 mL of the 10% charcoal meal suspension orally using a gavage needle.
-
-
Tissue Collection:
-
20-30 minutes after charcoal administration, euthanize the mice by cervical dislocation or CO₂ asphyxiation.
-
Perform a laparotomy and carefully expose the gastrointestinal tract.
-
Clamp the pyloric sphincter and the ileocecal junction.
-
Carefully dissect the entire small intestine from the pylorus to the cecum.
-
-
Measurement and Data Analysis:
-
Lay the small intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine from the pylorus to the ileocecal junction.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.
-
Calculate the percentage of intestinal transit for each mouse using the following formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit between the vehicle- and this compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Figure 2: Experimental workflow for the charcoal meal test.
Protocol 2: Radiographic Assessment of Gastric Emptying and Intestinal Transit in Rats
This protocol utilizes non-invasive radiographic imaging to assess the effects of this compound on gastric emptying and intestinal transit.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Barium sulfate (B86663) suspension (e.g., 60% w/v)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
X-ray imaging system
-
Image analysis software
Procedure:
-
Animal Preparation:
-
Fast rats for 18-24 hours with free access to water.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle (i.p. or other desired route) at a volume of 1 mL/kg. Doses can be guided by the data in the table above.
-
-
Contrast Administration:
-
Immediately after drug administration, administer 2 mL of the barium sulfate suspension orally via a gavage needle.
-
-
Radiographic Imaging:
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after contrast administration, anesthetize the rats and acquire ventrodorsal abdominal radiographs.
-
-
Data Analysis:
-
Gastric Emptying:
-
On the radiographs, quantify the amount of barium remaining in the stomach at each time point. This can be done by measuring the area of the barium-filled stomach using image analysis software.
-
Express the gastric emptying as a percentage of the initial amount of barium at time 0.
-
Plot the percentage of gastric emptying over time for each treatment group.
-
-
Intestinal Transit:
-
Quantify the progression of the head of the barium column through the small intestine.
-
One common method is the "Geometric Center" (GC) calculation. The small intestine is divided into a set number of segments (e.g., 10), and the percentage of barium in each segment is determined. The GC is calculated as the sum of the (fraction of barium in each segment × the segment number).
-
A lower GC value indicates slower intestinal transit.
-
Compare the GC values between the vehicle- and this compound-treated groups at a specific time point (e.g., 90 minutes).
-
-
Figure 3: Workflow for radiographic assessment of GI motility.
Conclusion
This compound is a powerful and selective tool for studying the peripheral endocannabinoid system's influence on gastrointestinal motility. Its ability to potently reduce GI transit without inducing central nervous system effects makes it a superior candidate for both basic research and the initial stages of drug development for motility disorders. The protocols outlined above provide a framework for robust and reproducible in vivo assessment of this compound's pharmacological activity. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. ijper.org [ijper.org]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
Application Notes and Protocols for AM841 in Mouse Models of Gut Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, covalently acting cannabinoid receptor agonist that has demonstrated significant anti-inflammatory effects in preclinical mouse models of gut inflammation.[1][2][3] Its mechanism of action involves the activation of both central and peripheral cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), leading to the attenuation of inflammatory responses.[1][4][5] These characteristics make this compound a valuable research tool for investigating the role of the endocannabinoid system in inflammatory bowel disease (IBD) and for the preclinical assessment of potential therapeutic agents.
These application notes provide detailed protocols for the use of this compound in two common chemically induced mouse models of colitis: dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis.[1][2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of CB1 and CB2 receptors.[1][4] Studies in CB1 and CB2 receptor-deficient mice have shown that the protective effects of this compound in colitis are absent, confirming the critical role of these receptors.[1][2] One of the downstream effects of cannabinoid receptor activation by this compound is the inhibition of neutrophil migration, a key process in the pathogenesis of IBD.[1] this compound has been shown to inhibit fMLP-stimulated neutrophil migration in a concentration-dependent manner.[1] Furthermore, this compound has been described as a peripherally restricted ligand with very little brain penetration, which could be advantageous in minimizing central nervous system side effects.[4][6]
Signaling Pathway of this compound in Gut Inflammation
Caption: this compound activates CB1 and CB2 receptors, initiating a signaling cascade that inhibits neutrophil migration and produces anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for inducing gut inflammation in mouse models and the subsequent administration of this compound are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is a widely used and reproducible model of acute and chronic colitis that mimics certain aspects of ulcerative colitis in humans.[7][8][9]
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle (e.g., 2% dimethyl sulfoxide (B87167) and 1% Tween 80 in saline)[1]
-
C57BL/6 mice (or other appropriate strain)
Protocol for Induction of Acute Colitis:
-
Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.[10][11] The concentration and duration can be adjusted to modulate the severity of colitis.[7][8]
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[10]
-
On day 7, mice are typically sacrificed for tissue collection and analysis.[2]
Protocol for this compound Administration (Prophylactic):
-
Prepare this compound in the recommended vehicle at the desired concentrations (e.g., 0.01, 0.1, and 1 mg/kg).[1]
-
Administer this compound via intraperitoneal (i.p.) injection once daily, starting 15 minutes before the administration of DSS and continuing for the 7 days of DSS treatment.[1]
-
A control group should receive vehicle injections only.
Protocol for this compound Administration (Therapeutic):
-
Induce colitis with DSS as described above.
-
On day 4, after the onset of clinical signs of colitis, begin administration of this compound (e.g., 0.1 mg/kg, i.p.) once or twice daily for the remaining 4 days of the study.[1]
-
A control group should receive vehicle injections.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS model induces a transmural inflammation that shares histopathological features with Crohn's disease.[12]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle (as above)
-
C57BL/6 mice (or other appropriate strain)
Protocol for Induction of Colitis:
-
Anesthetize mice.
-
Slowly administer TNBS (e.g., 2.5 mg in 50% ethanol) intrarectally using a catheter.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of TNBS within the colon.
-
Mice typically develop colitis within 3 days.
Protocol for this compound Administration:
-
Prepare this compound in the vehicle at the desired concentration (e.g., 0.1 mg/kg).[1]
-
Administer this compound (i.p.) once daily, starting 15 minutes before the induction of colitis with TNBS and continuing for 3 days after.[1]
-
A control group should receive vehicle injections.
Experimental Workflow
Caption: Workflow for this compound studies in mouse models of colitis.
Assessment of Colonic Inflammation
1. Macroscopic Scoring: After sacrifice, the colon is removed, and the macroscopic damage is scored based on the presence and severity of ulceration, wall thickness, and adhesions.
2. Microscopic Scoring: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated for histological changes, including the extent of inflammation, crypt damage, and leukocyte infiltration.[10]
3. Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative measure of neutrophil infiltration and inflammation.[2]
Data Presentation
The following tables summarize the quantitative data from studies using this compound in mouse models of gut inflammation.
Table 1: Prophylactic Effect of this compound on DSS-Induced Colitis[1]
| Treatment Group (i.p.) | Dose (mg/kg) | Macroscopic Score | Microscopic Score | MPO Activity (units) |
| Control (DSS) | - | 7.59 ± 0.41 | 8.83 ± 0.48 | 44.4 ± 8.5 |
| This compound | 0.01 | 7.58 ± 0.40 | - | 27.1 ± 2.3 |
| This compound | 0.1 | 5.18 ± 0.81 | 6.00 ± 0.52 | 17.2 ± 4.2 |
| This compound | 1 | 4.90 ± 0.81 | 4.60 ± 0.43 | - |
*Data are presented as mean ± SEM.
Table 2: Therapeutic Effect of this compound on DSS-Induced Colitis[1]
| Treatment Group (i.p.) | Dose (mg/kg) | Frequency | Macroscopic Score |
| Control (DSS) | - | - | 8.09 ± 0.43 |
| This compound | 0.1 | Once Daily | 5.40 ± 0.92 |
| This compound | 0.1 | Twice Daily | 3.62 ± 0.96 |
*Data are presented as mean ± SEM.
Table 3: Prophylactic Effect of this compound on TNBS-Induced Colitis[1]
| Treatment Group (i.p.) | Dose (mg/kg) | Macroscopic Score | Microscopic Score | MPO Activity (units) |
| Control (TNBS) | - | 6.07 ± 0.21 | 10.3 ± 0.7 | 39.7 ± 3.1 |
| This compound | 0.1 | Significantly Reduced | - | - |
*Specific quantitative values for the this compound treatment group were not provided in the text, only that it "significantly attenuated intestinal inflammation".[1]
Conclusion
This compound is a valuable pharmacological tool for studying the role of the cannabinoid system in gut inflammation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in preclinical mouse models of IBD. The evidence strongly suggests that this compound has potent anti-inflammatory effects, warranting further investigation into its therapeutic potential.
References
- 1. Cannabinoids Alleviate Experimentally Induced Intestinal Inflammation by Acting at Central and Peripheral Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: AM841 for Rat Gastrointestinal Transit Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent and long-acting covalent cannabinoid-1 receptor (CB1R) megagonist.[1][2] It has demonstrated significant efficacy in reducing gastrointestinal (GI) motility.[1][2][3] Notably, this compound appears to exert its effects peripherally, showing a pronounced impact on gastric emptying and intestinal transit without the central nervous system side effects often associated with other cannabinoid agonists.[1][2][3] These characteristics make this compound a valuable research tool for investigating the role of peripheral CB1 receptors in GI function and a potential therapeutic agent for motility disorders.
This document provides detailed protocols for utilizing this compound in a rat gastrointestinal transit assay, specifically the charcoal meal test. It also includes quantitative data from relevant studies and a visualization of the compound's signaling pathway.
Data Presentation
This compound Dosage and Effects on Gastrointestinal Transit in Rodents
| Species | Dosage (mg/kg, i.p.) | Effect on Gastrointestinal Transit | Comparison | Central Nervous System Effects | Reference |
| Rat | 0.1 | Significantly reduced gastric emptying and intestinal transit | Comparable to 5 mg/kg WIN 55,212-2 | No signs of the cannabinoid tetrad observed | [1][2] |
| Rat | 1.0 | Enhanced reduction in gastric emptying and intestinal transit compared to 0.1 mg/kg | - | Not reported at this dose, but 0.1 mg/kg was non-central | [2] |
| Mouse | 0.001 | Significantly slowed small intestinal transit | - | No characteristic CB1 receptor-mediated effects (analgesia, hypothermia, hypolocomotion) | [4] |
| Mouse | EC₅₀ = 0.004 | Potently inhibited transit to a maximum of about 70% of vehicle-treated animals | Far more potent than WIN 55,212-2 | Peripherally restricted with very little brain penetration | [4] |
Antagonist Effects on this compound-Mediated Inhibition of GI Transit
| Species | This compound Dosage (mg/kg, i.p.) | Antagonist | Antagonist Dosage (mg/kg, i.p.) | Effect | Reference |
| Rat | 0.1 | AM251 (CB1R antagonist) | 1 | Reversed the inhibitory effects of this compound | [2] |
| Rat | 0.1 | AM630 (CB2R antagonist) | 1 | Did not affect the inhibitory effects of this compound | [2] |
| Mouse | 1.0 | AM251 (CB1R antagonist) | 5 | Abolished the effects of this compound | [4] |
| Mouse | 1.0 | AM630 (CB2R antagonist) | 5 | Did not affect the inhibitory effects of this compound | [4] |
Signaling Pathway
This compound acts as an agonist at the cannabinoid-1 receptor (CB1R). In the gastrointestinal tract, activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release, leading to reduced gastrointestinal motility.
Caption: Signaling pathway of this compound in reducing gastrointestinal motility.
Experimental Protocols
Rat Gastrointestinal Transit Assay (Charcoal Meal Method)
This protocol outlines the procedure for assessing the effect of this compound on gastrointestinal transit in rats using the charcoal meal method.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Acclimation and Fasting:
-
Drug Administration:
-
Charcoal Meal Administration:
-
Transit Time and Euthanasia:
-
Measurement of Intestinal Transit:
-
Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance the charcoal meal has traveled from the pylorus to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the % transit in the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is typically considered significant.[6]
-
Experimental Workflow
Caption: Workflow for the rat gastrointestinal transit assay using this compound.
Conclusion
This compound is a potent tool for studying the peripheral cannabinoid system's role in gastrointestinal motility. Its ability to significantly reduce gastric and intestinal transit in rats at doses that do not elicit central side effects makes it a valuable compound for both basic research and preclinical drug development. The provided protocols and data offer a comprehensive guide for researchers looking to incorporate this compound into their studies of GI function.
References
- 1. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. ijper.org [ijper.org]
AM841 Administration for Peripheral Restriction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, covalently acting cannabinoid receptor 1 (CB1) agonist.[1][2] Its unique chemical structure, featuring an isothiocyanate group, allows it to form an irreversible covalent bond with a specific cysteine residue in the sixth transmembrane helix of the CB1 receptor.[1] This "megagonist" activity results in powerful and sustained receptor activation.[3][4] A key feature of this compound for therapeutic development is its predominantly peripheral action when administered systemically, such as via intraperitoneal injection.[2][5][6] This peripheral restriction minimizes the centrally mediated psychoactive side effects typically associated with CB1 receptor agonists, making it a valuable tool for investigating the peripheral endocannabinoid system and a potential therapeutic agent for disorders such as functional gastrointestinal diseases.[2][5][6]
These application notes provide detailed protocols for the administration of this compound to achieve peripheral restriction in preclinical models, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Administration and Pharmacokinetics of this compound for Peripheral Restriction
| Species | Administration Route | Dose Range | Vehicle | Key Finding | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Not specified | Significantly slowed gastrointestinal motility without inducing central cannabinoid effects (analgesia, hypothermia, hypolocomotion).[2][6] | [2][6] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Not specified | Demonstrated very low brain penetration with a brain-to-plasma concentration ratio of 0.05.[2] | [2] |
| Rat | Intraperitoneal (i.p.) | 0.1 - 0.5 mg/kg | Not specified | Potently reduced gastric emptying and intestinal transit at 0.1 mg/kg without central effects; central effects observed at 0.5 mg/kg.[4][5] | [4][5] |
Table 2: Comparative Effects of this compound and the CNS-Penetrant CB1 Agonist WIN55,212-2 in Mice
| Parameter | This compound (1 mg/kg, i.p.) | WIN55,212-2 (1 mg/kg, i.p.) | Outcome | Reference |
| Locomotor Activity | No significant reduction | Significant reduction | This compound lacks central hypolocomotive effects.[2] | [2] |
| Analgesia (Paw Withdrawal) | No effect | Significant increase in latency | This compound does not produce central analgesia at this dose.[2] | [2] |
| Body Temperature | No lasting effect | Not specified in direct comparison | This compound does not cause centrally mediated hypothermia.[2] | [2] |
| Gastrointestinal Motility | Potent reduction | Potent reduction | Both compounds effectively slow GI motility.[2] | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Assessing Peripheral CB1 Receptor Effects in Rodents
Objective: To administer this compound systemically to investigate its effects on peripheral systems (e.g., gastrointestinal motility) while minimizing central nervous system (CNS) penetration.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Syringes and needles appropriate for intraperitoneal injection in the selected rodent species
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Due to its lipophilic nature, this compound may require a vehicle solution for proper solubilization. A common vehicle for cannabinoids is a mixture of ethanol, Emulphor (or a similar emulsifying agent), and physiological saline. A typical ratio is 1:1:18 (ethanol:Emulphor:saline).
-
Warm the vehicle slightly to aid in dissolving the compound.
-
Dissolve this compound in the vehicle to the desired stock concentration. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.
-
The recommended dose for achieving peripheral effects without significant central side effects in mice is typically in the range of 0.1 to 1 mg/kg.[2][6] In rats, a dose of 0.1 mg/kg has been shown to be effective peripherally without central effects.[4][5]
-
Administer the solution via intraperitoneal (i.p.) injection. Ensure proper injection technique to avoid injury to internal organs.
-
-
Control Groups:
-
Administer a vehicle-only control group to account for any effects of the vehicle or the injection procedure itself.
-
For comparison of peripheral versus central effects, a positive control group treated with a known CNS-penetrant cannabinoid agonist (e.g., WIN55,212-2) at an effective dose (e.g., 1-5 mg/kg, i.p.) is recommended.[2][4]
-
Protocol 2: Assessment of Peripheral Restriction Using the Cannabinoid Tetrad Test
Objective: To confirm that the administered dose of this compound does not produce the characteristic centrally mediated effects of CB1 receptor activation.
Procedure: Following the administration of this compound, vehicle, or a positive control, assess the animals for the four classic signs of central cannabinoid activity (the "tetrad"):
-
Hypolocomotion:
-
Place the animal in an open-field arena.
-
Use an automated activity monitoring system or manual observation to quantify locomotor activity (e.g., distance traveled, number of line crossings) over a defined period (e.g., 30-60 minutes).
-
A significant decrease in activity compared to the vehicle control indicates a central effect.[2]
-
-
Analgesia (Nociception):
-
Use a tail-flick or hot-plate test to measure the animal's response latency to a thermal stimulus.
-
An increase in the time to respond (e.g., flick the tail, lick a paw) indicates an analgesic effect.[2]
-
-
Hypothermia:
-
Measure the core body temperature of the animal using a rectal probe at baseline and at various time points after injection.
-
A significant drop in body temperature compared to the vehicle control is indicative of a central cannabinoid effect.[2]
-
-
Catalepsy:
-
Perform the ring immobility test. Place the animal's forepaws on a horizontal ring or bar.
-
Measure the time the animal remains immobile in this position. An extended period of immobility is a sign of catalepsy.
-
Interpretation: At peripherally-selective doses, this compound should not produce significant changes in these four parameters compared to the vehicle control, whereas the positive control (e.g., WIN55,212-2) should elicit these effects.[2][4][5]
Mandatory Visualizations
Caption: Signaling pathway of peripherally administered this compound.
Caption: Workflow for evaluating the peripheral effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM841 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent and peripherally restricted synthetic cannabinoid that acts as an irreversible agonist for the cannabinoid receptor 1 (CB1) and to a lesser extent, the cannabinoid receptor 2 (CB2).[1][2] Its unique mechanism involves the formation of a covalent bond with a specific cysteine residue within the sixth transmembrane helix of the CB1 receptor.[3][4] This irreversible binding leads to prolonged receptor activation and subsequent internalization.[1][2] The primary downstream signaling event following this compound-mediated CB1 receptor activation is the inhibition of adenylyl cyclase through the Gαi subunit of the G protein, resulting in a significant reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] These characteristics make this compound a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system.
This document provides detailed protocols for the preparation and application of this compound in various cell culture experiments, including the assessment of cell viability, measurement of cAMP levels, and analysis of CB1 receptor internalization.
Data Presentation
A summary of the quantitative data for this compound's biological activity is presented in the table below.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Inhibition of EPSCs) | 6.8 nM | Autaptic hippocampal neurons | [1] |
| IC50 (Inhibition of cAMP formation via hCB2R) | 0.08 nM | Not specified | [2] |
| Concentration for ~50% CB1 Receptor Internalization | 100 nM | HEK cells expressing CB1 | [1] |
Signaling Pathway
The signaling pathway initiated by this compound binding to the CB1 receptor is depicted below.
Caption: this compound covalently binds to and activates the CB1 receptor, leading to Gi protein-mediated inhibition of adenylyl cyclase and subsequent receptor internalization.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Experimental Workflow:
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels.
Experimental Workflow:
Caption: Generalized workflow for measuring cAMP levels in response to this compound.
Materials:
-
Cells expressing CB1 receptors (e.g., HEK293-CB1)
-
Complete cell culture medium
-
This compound stock solution
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
Protocol:
-
Seed cells into the appropriate assay plate (e.g., 96-well or 384-well) and culture overnight.
-
Prepare dilutions of this compound in assay buffer.
-
Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
The signal will be inversely proportional to the inhibitory effect of this compound on adenylyl cyclase.
CB1 Receptor Internalization Assay
Objective: To visualize and quantify the internalization of the CB1 receptor upon treatment with this compound.
Experimental Workflow:
Caption: Workflow for the CB1 receptor internalization assay following this compound treatment.
Materials:
-
Cells expressing tagged CB1 receptors (e.g., HA-CB1 or GFP-CB1)
-
Complete cell culture medium
-
This compound stock solution
-
Coverslips or imaging plates
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against the CB1 receptor tag
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Seed cells onto sterile coverslips in a culture plate or directly into an imaging plate.
-
Allow cells to grow to an appropriate confluency.
-
Treat the cells with this compound (e.g., 100 nM) or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[1]
-
Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells (if staining for total receptor) or proceed directly to staining for surface receptors.
-
Incubate with a primary antibody targeting the extracellular domain of the CB1 receptor or its tag.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto slides or image the plate directly using a confocal microscope.
-
Quantify the fluorescence intensity at the cell surface versus the intracellular compartments to determine the extent of receptor internalization.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound and the solvents used for its preparation. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. All cell culture work should be performed in a sterile biological safety cabinet to prevent contamination. Dispose of all waste materials in accordance with institutional guidelines.
References
- 1. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AM841: Application Notes and Protocols for Electrophysiological Studies of Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent and irreversible agonist of the cannabinoid receptor type 1 (CB1), which is abundantly expressed in the central nervous system and plays a crucial role in modulating neurotransmission.[1][2][3] Its unique covalent binding mechanism makes it a valuable tool for investigating the long-lasting effects of CB1 receptor activation on neuronal activity.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, particularly focusing on its effects on cultured hippocampal neurons. Detailed protocols for cell culture and whole-cell patch-clamp recordings are provided to facilitate the design and execution of experiments aimed at elucidating the functional consequences of sustained CB1 receptor agonism.
Mechanism of Action
This compound acts as a covalent agonist at the CB1 receptor.[1][2][3] This irreversible binding leads to a prolonged activation of the receptor, which, in neurons, typically results in the inhibition of neurotransmitter release. The primary mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to hyperpolarization of the presynaptic terminal and a reduction in excitatory postsynaptic currents (EPSCs).
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of AM841 in Cannabinoid Receptor Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AM841 is a potent, high-affinity, covalent agonist for the cannabinoid receptor 1 (CB1).[1] Its unique characteristic is the presence of an isothiocyanate group, which allows it to form an irreversible covalent bond with a specific cysteine residue within the sixth transmembrane helix of the CB1 receptor.[2] This covalent interaction leads to a sustained activation of the receptor. This compound has been characterized as a peripherally restricted ligand, exhibiting minimal central nervous system effects, which makes it a valuable tool for investigating the peripheral actions of CB1 receptor activation, particularly in the gastrointestinal system.[1][3] This document provides detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound on cannabinoid receptors.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with cannabinoid receptors.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human CB1 | 9 nM | Radioligand Displacement Assay | [1] |
| Functional Potency (EC50) | Rat Hippocampal Neurons (CB1) | 6.8 nM | Inhibition of Excitatory Postsynaptic Currents (EPSCs) | |
| Functional Potency (IC50) | Human CB2 | 0.08 nM | Forskolin-stimulated cAMP accumulation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the CB1 receptor upon agonist binding and the general experimental workflows for characterizing a cannabinoid ligand like this compound.
References
Application Notes: AM841 as a Tool Compound for Studying CB1 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
AM841 is a potent and unique tool compound for the study of the cannabinoid receptor 1 (CB1). It is a classical hexahydrocannabinol (B1216694) analogue that functions as a high-affinity, irreversible agonist.[1][2] Its defining characteristic is an isothiocyanate group which forms a covalent bond with a specific cysteine residue in the sixth transmembrane helix of the CB1 receptor, leading to its classification as a "megagonist".[1][2][3][4] A key advantage of this compound for in vivo research is its peripherally restricted action; it demonstrates very little brain penetration and consequently lacks the central nervous system (CNS) effects (such as analgesia, hypothermia, or hypolocomotion) typically associated with CB1 agonists.[1][5][6] This profile makes this compound an invaluable tool for selectively investigating the function of peripheral CB1 receptors in various physiological and pathophysiological models.
Mechanism of Action and Pharmacological Profile
This compound acts as a potent agonist at CB1 receptors. Its isothiocyanate moiety covalently binds to a cysteine residue (C6.47) within the orthosteric binding pocket, locking the receptor in an active conformation.[2][4] This irreversible binding results in a powerful and sustained activation of the receptor.[1][2] this compound has been shown to be a full agonist, capable of potently inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[3][7] While it can also bind to CB2 receptors, its effects on physiological processes like gastrointestinal motility have been shown to be mediated exclusively by CB1 receptors.[1][8]
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
|---|---|---|---|---|---|
| Binding Affinity (Ki) | CB1 | 9 nM | Rat | Radioligand Binding | [6] |
| Functional Potency (EC50) | CB1 | 0.03 mg/kg | Mouse | In vivo colonic bead expulsion |[1] |
Table 2: Comparative In Vivo Effects of this compound and WIN55,212-2
| Parameter | This compound (0.1 mg/kg) | WIN55,212-2 (5 mg/kg) | Species | Assay | Reference |
|---|---|---|---|---|---|
| Gastrointestinal Motility | Potent reduction | Comparable reduction | Rat | Radiographic analysis | [8] |
| Locomotor Activity | No significant effect | Significant reduction | Mouse | Locomotion assay | [1] |
| Analgesia (Paw Withdrawal) | No effect | Significant increase in latency | Mouse | Hot plate test | [1] |
| Hypothermia | No effect | Significant induction | Rat | Rectal temperature | [8] |
| Catalepsy | No effect | Significant induction | Rat | Ring test |[8] |
Key Applications and Experimental Protocols
This compound is particularly useful for:
-
Differentiating between central and peripheral CB1 receptor functions.
-
Studying the role of peripheral CB1 receptors in gastrointestinal disorders.[5][9]
-
Investigating sustained receptor activation due to its covalent binding properties.
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.[10][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12] The G-protein βγ subunits can also directly modulate ion channels, typically inhibiting Ca2+ channels and activating K+ channels.[10][12] Furthermore, CB1 activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in regulating gene expression and other cellular functions.[10][11]
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is used to determine the functional potency of this compound as a CB1 agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
Workflow: cAMP Accumulation Assay
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seeding: Seed cells into 96-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of forskolin (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Assay Procedure: a. Wash cells once with serum-free media. b. Add 50 µL of assay buffer containing the appropriate concentration of this compound (or vehicle) to each well. c. Incubate for 15 minutes at 37°C. d. Add 50 µL of assay buffer containing forskolin to all wells except for the non-stimulated control. e. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and Detection: a. Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA). b. Perform the cAMP measurement following the kit's instructions.
-
Data Analysis: Convert the raw data to cAMP concentrations. Normalize the data with the forskolin-only response set to 100% and the basal (non-stimulated) response as 0%. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Gastrointestinal Motility Assay (Colonic Bead Expulsion)
This protocol assesses the effect of this compound on colonic motility in mice, a key functional output of peripheral CB1 receptor activation.[1]
Workflow: Colonic Bead Expulsion Assay
Detailed Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6 or CD1 strain). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an institutional animal care and use committee.[1]
-
Compound Administration: a. Prepare a vehicle solution (e.g., ethanol:emulphor:saline in a 1:1:18 ratio). b. Dissolve this compound in the vehicle to achieve the desired doses (e.g., 0.01 - 1 mg/kg). c. Administer the compound or vehicle via intraperitoneal (i.p.) injection in a low volume (e.g., 10 mL/kg).
-
Bead Insertion: a. After a set pre-treatment time (e.g., 20 minutes), gently restrain the mouse. b. Insert a small, inert glass bead (3 mm diameter) into the distal colon to a depth of 2 cm from the anal verge using a plastic rod with a rounded tip.
-
Observation: a. Immediately after bead insertion, place the mouse into an individual, clean cage without bedding to allow for easy observation of the expelled bead. b. Record the time until the bead is expelled. A cut-off time (e.g., 120 minutes) should be established.
-
Data Analysis: Compare the bead expulsion latency times between the vehicle-treated group and the this compound-treated groups. Use appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test, to determine significance.[1] An increase in expulsion time indicates decreased colonic motility. Plot dose-response curves to calculate the EC50.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM841 Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM841 is a potent, high-affinity cannabinoid receptor agonist.[1][2] It is distinguished by its unique mechanism of action as an irreversible, covalent binder to the cannabinoid type 1 (CB1) receptor.[1][2] Structurally, this compound incorporates an isothiocyanate group that forms a covalent bond with a specific cysteine residue (C6.47) in the sixth transmembrane helix of the CB1 receptor, locking it in an active state.[1][2] A key feature of this compound for in vivo research is its characterization as a peripherally restricted ligand.[3][4] Due to very limited brain penetration, it does not typically induce the centrally mediated behavioral effects associated with the "cannabinoid tetrad" (hypomotility, analgesia, hypothermia, and catalepsy).[3][4][5] This property makes this compound an invaluable tool for selectively investigating the physiological and pathophysiological roles of peripheral CB1 receptors, particularly in the gastrointestinal (GI) system, without the confounding central nervous system (CNS) effects.[3][6][7] Studies in mice have demonstrated that this compound potently slows GI motility, an effect mediated by peripheral CB1 receptors.[3][4]
Key Signaling Pathway
This compound activates the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi.[1][8] This activation leads to downstream cellular effects, including the inhibition of adenylyl cyclase, which reduces the accumulation of cyclic AMP (cAMP).[1]
Caption: Simplified signaling pathway of the this compound-activated CB1 receptor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the behavioral effects of this compound in mice, focusing on its primary peripheral action and assessing the absence of central effects.
Caption: Experimental workflow for this compound behavioral studies in mice.
Data Presentation: Summary of In Vivo Effects
The following tables summarize quantitative data for this compound in key behavioral assays, with the centrally-acting agonist WIN55,212-2 included for comparison.
Table 1: Gastrointestinal Motility in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Upper GI Transit | Key Finding | Citation |
|---|---|---|---|---|
| This compound | 0.0001 - 10.0 | Dose-dependent slowing | Potently inhibits GI transit. EC₅₀ of 0.004 mg/kg. | [3] |
| This compound | 0.001 | Significant reduction in stressed mice | Normalizes stress-accelerated GI motility. | [3] |
| WIN55,212-2 | 1.0 | Inhibition | Less potent than this compound. |[3] |
Table 2: Cannabinoid Tetrad Behavioral Assays in Mice
| Assay | Compound | Dose (mg/kg, i.p.) | Outcome | Conclusion | Citation |
|---|---|---|---|---|---|
| Spontaneous Locomotion | This compound | 0.1, 1.0 | No significant reduction | Lacks central hypolocomotive effects. | [3] |
| WIN55,212-2 | 1.0 | Significant reduction | Induces central hypomotility. | [3] | |
| Analgesia (Hot Plate) | This compound | 0.1 | No increase in latency | Not centrally analgesic at this dose. | [3] |
| WIN55,212-2 | 1.0 | Significant increase in latency | Produces central analgesia. | [3] | |
| Body Temperature | This compound | Not specified | No lasting effect on core temp. | Does not induce hypothermia. | [3][4] |
| WIN55,212-2 | Not specified | Induces hypothermia | Classic central cannabinoid effect. | [9] | |
| Catalepsy (Bar Test) | This compound | Not specified | No cataleptic signs reported | Lacks central cataleptic effects. | [3][5] |
| | WIN55,212-2 | Not specified | Induces catalepsy | Classic central cannabinoid effect. |[9] |
Experimental Protocols
Protocol 1: Assessment of Upper Gastrointestinal Motility
This protocol is designed to measure the effect of this compound on the transit of a non-absorbable marker through the small intestine.
Materials:
-
This compound and vehicle solution (e.g., ethanol, Emulphor, and saline in a 1:1:18 ratio).
-
Adult male C57BL/6 mice (8-10 weeks old).
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
Gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Animal Preparation: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.[10] Fast mice for 18-24 hours before the experiment, but allow free access to water.
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose range to test for efficacy is 0.001 - 1.0 mg/kg.[3]
-
Allow a 30-minute pretreatment period.
-
-
Charcoal Meal Administration:
-
Administer 0.2 mL of the charcoal meal suspension orally using a gavage needle.
-
-
Measurement of Transit:
-
After a set time (e.g., 15-20 minutes) following charcoal administration, humanely euthanize the mice by cervical dislocation.
-
Immediately perform a laparotomy to expose the gastrointestinal tract.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
Lay the intestine flat on a moist surface.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the percent of intestinal transit for each mouse using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple doses).
-
Protocol 2: Assessment of Central Cannabinoid Effects (Cannabinoid Tetrad)
This series of assays is performed to confirm the lack of central effects of this compound.[9][11] The tests should be conducted sequentially on the same animal after drug administration.
A. Spontaneous Locomotor Activity
Materials:
-
Open field activity chambers equipped with infrared beams.
-
This compound, vehicle, and a positive control (e.g., WIN55,212-2, 1 mg/kg).
Procedure:
-
Habituation: Place mice in the activity chambers for 30 minutes to acclimate before drug administration.
-
Drug Administration: Inject mice (i.p.) with vehicle, this compound (e.g., 1.0 mg/kg), or the positive control.[3]
-
Testing: Immediately after injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled or number of beam breaks) for a period of 30-60 minutes.
-
Analysis: Compare the mean locomotor activity across treatment groups. A significant decrease relative to the vehicle group indicates a hypolocomotive effect. This compound is not expected to cause a significant reduction.[3]
B. Analgesia (Hot Plate Test)
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).
-
Timer.
Procedure:
-
Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the latency (in seconds) to exhibit a nociceptive response (e.g., hind paw licking, flinching, or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Drug Administration: Inject mice with vehicle, this compound (e.g., 0.1 mg/kg), or a positive control.[3]
-
Post-Treatment Test: At a specified time post-injection (e.g., 30 minutes), repeat the hot plate test and record the response latency.
-
Analysis: Compare the post-treatment latencies to baseline latencies and across groups. A significant increase in latency indicates analgesia. This compound is not expected to produce this effect.[3]
C. Hypothermia (Rectal Temperature)
Materials:
-
Digital rectal thermometer suitable for mice.
-
Lubricant.
Procedure:
-
Baseline Measurement: Measure the baseline core body temperature of each mouse by inserting a lubricated rectal probe to a consistent depth (e.g., 2 cm).
-
Drug Administration: Inject mice with vehicle, this compound, or a positive control.
-
Post-Treatment Test: Measure rectal temperature at regular intervals post-injection (e.g., 30, 60, and 90 minutes).
-
Analysis: Compare the change in body temperature from baseline across the different treatment groups. A significant decrease in temperature indicates hypothermia. This compound is not expected to cause a lasting drop in core temperature.[3]
D. Catalepsy (Bar Test)
Materials:
-
A horizontal metal bar (e.g., 3 mm diameter) elevated approximately 5 cm from the surface.
Procedure:
-
Drug Administration: Inject mice with vehicle, this compound, or a positive control.
-
Testing: At a specified time post-injection (e.g., 30 minutes), carefully place the mouse's forepaws on the elevated bar.
-
Measurement: Start a timer and measure the duration the mouse remains immobile in this position. The test is typically concluded if the mouse moves or after a pre-determined cut-off time (e.g., 60 seconds).
-
Analysis: Compare the mean immobility time across treatment groups. A significant increase in immobility time is indicative of catalepsy. This compound is not expected to induce catalepsy.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 10. biorxiv.org [biorxiv.org]
- 11. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: AM841 & Gastrointestinal Motility
This technical support guide is designed for researchers, scientists, and drug development professionals who are using the covalent cannabinoid ligand AM841 and are not observing the expected inhibitory effects on gastrointestinal (GI) motility. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I administered this compound to my animal models, but I am not seeing the expected decrease in GI motility. What are the most common reasons for this?
A1: Failure to observe the expected potent inhibitory effect of this compound on GI motility can stem from several factors. We recommend a systematic review of the following critical experimental variables:
-
Inadequate Dose: this compound is remarkably potent; however, the effective dose can vary between species and the specific motility assay being used.[1] Ensure the dose is within the recommended range.
-
Improper Vehicle or Compound Solubility: this compound is a lipophilic compound. If it is not properly dissolved or does not remain stable in the vehicle, its bioavailability will be compromised, leading to a diminished or absent effect.[1][2][3]
-
Sub-optimal Experimental Conditions: The inhibitory effects of this compound are significantly more pronounced in animal models under acute stress compared to normal physiological conditions.[1][4]
-
Incorrect Procedural Timing: The timing of drug administration relative to the measurement of GI transit is crucial. For instance, in upper GI transit assays, the marker is typically administered 20 minutes after the intraperitoneal (i.p.) injection of this compound.[1]
-
Animal Model Specifics: The effect of this compound is dependent on the presence of functional CB1 receptors. The effect is abolished in CB1 receptor knockout (CB1-/-) mice.[4]
Q2: What is the recommended dose of this compound for GI motility studies?
A2: this compound has demonstrated high potency at very low concentrations. The appropriate dose depends on the species and the specific segment of the GI tract being studied. Below are recommended starting doses based on published literature.
| Species | Motility Assay | Effective Dose Range (i.p.) | Key Finding |
| Mouse | Small Intestinal Transit | 0.001 - 1 mg/kg | Significantly slowed transit at doses as low as 0.001 mg/kg.[1] |
| Mouse | Colonic Propulsion (Bead Expulsion) | 0.1 - 1 mg/kg | Significantly slowed transit at doses as low as 0.1 mg/kg.[1] |
| Rat | Gastric Emptying & Intestinal Transit (Radiographic) | 0.1 - 1 mg/kg | 0.1 mg/kg this compound produced effects comparable to 5 mg/kg of the agonist WIN 55,212-2.[5][6] |
Q3: How should I prepare the this compound dosing solution? Are there specific vehicle considerations?
A3: Proper solubilization is critical for the in vivo efficacy of this compound. A commonly used and effective vehicle for intraperitoneal (i.p.) administration is a mixture of Tween 80, DMSO, and saline.[1]
Recommended Vehicle Preparation:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add Tween 80 to the solution.
-
Add 0.9% saline to reach the final desired concentration.
-
A typical final vehicle composition is 1% Tween 80 and 2% DMSO in 0.9% saline.[1]
Troubleshooting Tip: Always prepare the solution fresh on the day of the experiment.[1] If the solution appears cloudy or contains precipitate, it indicates poor solubility, which will drastically reduce the bioavailability of the compound. The choice of vehicle can significantly impact drug exposure and performance.[3][7]
Q4: How can I confirm that the observed effect (or lack thereof) is mediated by the CB1 receptor?
A4: To confirm that the pharmacological activity is specific to the CB1 receptor, two main control experiments are recommended:
-
Pharmacological Blockade: Co-administer this compound with a selective CB1 receptor antagonist, such as AM251. The antagonist should block the motility-inhibiting effects of this compound.[5][6] The effects of this compound are not blocked by CB2 receptor antagonists (e.g., AM630).[5][6]
-
Genetic Knockout Models: Administer this compound to CB1 receptor knockout (CB1-/-) mice. This compound should have no effect on GI motility in these animals, whereas the effect should persist in wild-type and CB2-/- mice.[4]
Caption: Logical controls to confirm CB1-mediated effects.
Key Experimental Protocols
Protocol 1: Upper Gastrointestinal Transit Assay (Charcoal Meal Method)
This protocol measures the transit of a non-absorbable marker through the small intestine. It is adapted from standard methods used in cannabinoid research.[1][8]
Materials:
-
This compound solution and vehicle control
-
Charcoal meal: 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose (B11928114) in water
-
Oral gavage needles
-
Dissection tools
Procedure:
-
Fast mice overnight but allow free access to water.
-
Acclimate mice to the experimental room for at least 30 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Wait 20 minutes post-injection.[1]
-
Administer the charcoal meal (typically 0.2-0.3 mL) via oral gavage.
-
Wait for a consistent time period (e.g., 20 minutes) after charcoal administration.
-
Humanely euthanize the mice via cervical dislocation.
-
Immediately perform a laparotomy and carefully excise the small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the percent transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 2: Colonic Propulsion Assay (Bead Expulsion Method)
This protocol assesses whole-colon transit time by measuring the time required to expel a small, inert bead inserted into the colon.[1]
Materials:
-
This compound solution and vehicle control
-
Glass beads (3 mm diameter)
-
Observation chambers (e.g., clean, empty cages)
Procedure:
-
Acclimate mice to the experimental room in individual observation chambers.
-
Administer this compound or vehicle via i.p. injection.
-
Wait for the desired drug absorption time (e.g., 30-60 minutes).
-
Gently insert a single glass bead 2 cm into the distal colon using a lubricated plastic rod. The mouse will likely expel the rod immediately, leaving the bead in place.
-
Observe the mouse and record the time until the bead is expelled.
-
A cut-off time should be established (e.g., 120 minutes). If the bead is not expelled by the cut-off time, that value is recorded.
Signaling Pathway & Workflow Diagrams
Mechanism of Action of this compound in the Gut
This compound acts as a potent agonist at presynaptic CB1 receptors located on excitatory (primarily cholinergic) neurons within the myenteric plexus of the gut wall.[9][10] Its covalent binding leads to sustained receptor activation, which inhibits the release of acetylcholine (B1216132) (ACh).[1] This reduction in ACh prevents smooth muscle contraction, thereby slowing intestinal peristalsis and overall GI transit.
Caption: this compound signaling pathway to inhibit GI motility.
Troubleshooting Experimental Workflow
If you are not observing the expected results, follow this systematic workflow to identify the potential source of the issue.
Caption: A systematic workflow for troubleshooting experiments.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Activity of Hydroxypropyl-β-Cyclodextrin and Water-Soluble Carriers on the Solubility of Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Cannabinoids and Gastrointestinal Motility: Pharmacology, Clinical Effects and Potential Therapeutics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
Technical Support Center: AM841 In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the solubility and in vivo administration of AM841, a potent, covalent cannabinoid receptor 1 (CB1) agonist. Our aim is to equip researchers with the necessary information to conduct successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity, electrophilic ligand that acts as a covalent agonist of the CB1 receptor.[1][2] Its isothiocyanate group forms an irreversible covalent bond with a specific cysteine residue within the sixth transmembrane helix of the CB1 receptor, leading to its activation.[1][2] this compound has been shown to be a peripherally restricted ligand, meaning it has limited penetration into the brain and therefore fewer central nervous system-mediated effects compared to other cannabinoid agonists.[3]
Q2: What are the main challenges in preparing this compound for in vivo dosing?
A2: Like many cannabinoid ligands, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for preparing formulations suitable for in vivo administration, particularly for parenteral routes like intraperitoneal (i.p.) injection. Ensuring the compound remains in solution and does not precipitate upon administration is critical for accurate dosing and obtaining reliable experimental results.
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Published studies have successfully used two primary vehicle compositions for the intraperitoneal (i.p.) injection of this compound in mice. These formulations utilize a combination of solvents and surfactants to achieve a stable solution.
Q4: My this compound formulation is showing precipitation. What should I do?
A4: Precipitation can be a common issue when working with poorly soluble compounds. If you observe precipitation, please refer to our detailed Troubleshooting Guide below. Key initial steps include ensuring your solvents are anhydrous, checking the order of addition, and considering gentle warming or sonication.
Troubleshooting Guide: this compound Formulation Issues
Encountering solubility issues with this compound can be a frustrating experience. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous component (e.g., saline) | The compound is "crashing out" of the organic solvent as the polarity of the mixture increases. | - Slow down the addition: Add the aqueous component dropwise while vortexing continuously to ensure rapid mixing and prevent localized high concentrations of the compound. - Optimize the solvent ratio: You may need to adjust the ratio of the organic solvents to the aqueous phase. A higher proportion of the organic co-solvents may be necessary. - Use a surfactant: Surfactants like Tween 80 or Emulphor help to create micelles that can encapsulate the lipophilic drug, keeping it dispersed in an aqueous environment. |
| Compound will not fully dissolve in the initial solvent (e.g., DMSO) | The concentration of this compound may be too high for the volume of the solvent. | - Increase the solvent volume: Ensure you are using a sufficient amount of the initial solvent to fully dissolve the compound before adding other vehicle components. - Gentle warming and sonication: Gently warm the solution (e.g., to 37°C) and use a bath sonicator to aid in dissolution. Be cautious with heat, as it can degrade the compound. - Ensure solvent quality: Use high-purity, anhydrous DMSO, as water contamination can reduce the solubility of lipophilic compounds. |
| Phase separation or cloudiness in the final formulation | The components of the vehicle are not fully miscible at the tested ratios. | - Thoroughly vortex: Ensure vigorous and sustained mixing to create a homogenous solution or a stable emulsion. - Adjust component ratios: Experiment with slightly different ratios of the vehicle components to improve miscibility. |
| Observed toxicity or adverse effects in animals | The vehicle itself may be causing toxicity at the administered volume or concentration. | - Include a vehicle-only control group: This is essential to differentiate between the effects of this compound and the vehicle. - Minimize DMSO concentration: Keep the final concentration of DMSO in the injected volume as low as possible, ideally below 10%, as higher concentrations can cause irritation and other adverse effects.[1][4] - Consider alternative vehicles: If toxicity persists, exploring other biocompatible solvent systems may be necessary. |
Experimental Protocols & Data
Recommended Formulations for Intraperitoneal (i.p.) Injection in Mice
The following table summarizes two vehicle formulations that have been successfully used for in vivo studies with this compound in mice.
| Formulation Component | Formulation 1 [5] | Formulation 2 |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide (DMSO) |
| Surfactant/Emulsifier | Tween 80 | Emulphor |
| Co-solvent | - | Ethanol |
| Aqueous Component | 0.9% Saline | Saline |
| Final Composition | 2% DMSO, 1% Tween 80 in 0.9% Saline | 3% DMSO in a 1:1:18 mixture of Emulphor:Ethanol:Saline |
Protocol 1: Tween 80-Based Formulation
This protocol is adapted from a published study by Keenan et al. (2015).[5]
-
Prepare a stock solution of this compound in DMSO. Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare the vehicle mixture. In a separate sterile tube, combine Tween 80 and 0.9% saline.
-
Final Dilution. Add the this compound stock solution to the Tween 80/saline mixture to achieve the desired final concentration of this compound and a final vehicle composition of 2% DMSO and 1% Tween 80 in 0.9% saline.
-
Homogenize. Vortex the final solution thoroughly to ensure it is homogenous before administration.
Protocol 2: Emulphor-Based Formulation
-
Prepare a stock solution of this compound in DMSO. Dissolve the required amount of this compound in 100% DMSO.
-
Prepare the Emulphor/Ethanol/Saline vehicle. In a sterile tube, prepare a mixture of Emulphor, ethanol, and saline in a 1:1:18 ratio.
-
Final Dilution. Add the this compound stock solution to the vehicle to achieve the desired final concentration of this compound and a final DMSO concentration of 3%.
-
Homogenize. Vortex the final solution vigorously until it is clear and homogenous.
In Vivo Dosing Information for this compound in Mice
The following table provides a summary of intraperitoneal (i.p.) doses of this compound used in mice and the observed effects.
| Dose Range (i.p.) | Vehicle Used | Observed Effects | Reference |
| 0.0001 - 10 mg/kg | 2% DMSO, 1% Tween 80 in 0.9% Saline | Dose-dependently slowed upper gastrointestinal transit. | [5] |
| 1 mg/kg | Not specified | Potently reduced gastrointestinal motility. | [3] |
Visualizations
This compound Formulation Workflow
The following diagram illustrates a general workflow for preparing an this compound formulation for in vivo studies, including key decision points for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
preventing AM841 degradation in experimental solutions
Welcome to the technical support center for AM841. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, this DMSO stock is often further diluted in vehicles containing agents like Tween 80 and saline, or emulphor, ethanol, and saline.[1] It is crucial to use high-quality, anhydrous DMSO to minimize degradation.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous experimental solutions?
A3: While specific quantitative stability data for this compound in aqueous solutions is limited, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment and use them on the same day.[1] The stability of related cannabinoid compounds is known to be sensitive to pH, temperature, and light.
Q4: What is the optimal pH for experimental solutions containing this compound?
A4: There is no specific data on the optimal pH for this compound stability. However, for other cannabinoids like CBD, a slightly acidic pH range of 4-6 is optimal for stability in aqueous solutions. In highly acidic conditions, cannabinoids can degrade to form isomers like THC, while alkaline conditions can lead to oxidation. It is advisable to use a buffered solution within a pH range of 4-6 for your experiments.
Q5: Is this compound sensitive to light?
Q6: Can I use antioxidants to prevent the degradation of this compound?
A6: The use of antioxidants has been shown to be beneficial in preventing the degradation of other cannabinoids. While not specifically documented for this compound, considering the addition of an antioxidant like ascorbyl palmitate could potentially enhance its stability in solution, especially if oxidation is a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results | This compound degradation in stock or working solution. | - Prepare fresh working solutions from a properly stored stock for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across experiments. |
| Incorrect pH of the experimental buffer. | - Measure and adjust the pH of your buffer to a range of 4-6.- Use a stable buffering agent appropriate for your experimental system. | |
| Exposure to light. | - Store all solutions containing this compound in amber or opaque containers.- Minimize exposure to light during experimental procedures. | |
| Precipitation of this compound in aqueous solution | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity.- Consider the use of a vehicle containing solubilizing agents like Tween 80 for in vivo studies. |
| Gradual loss of compound activity over the course of a long experiment | Time-dependent degradation at experimental temperature. | - If possible, conduct experiments at lower temperatures.- For prolonged incubations, consider the stability of this compound under those specific conditions by running control experiments. |
Data on Cannabinoid Stability (General)
Quantitative stability data for this compound is not extensively available. The following table summarizes general stability data for other cannabinoids, which can serve as a guideline.
| Condition | General Cannabinoid Stability Trend | Recommendation for this compound |
| pH | Optimal stability in the pH range of 4-6. Degradation increases in highly acidic or alkaline conditions. | Maintain experimental solution pH between 4 and 6. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool. Avoid prolonged exposure to high temperatures. |
| Light | Susceptible to photodegradation, especially from UV light. | Protect all solutions from light by using amber vials or covering containers with foil. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile, chemical-resistant container.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed experimental buffer immediately before use.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.1%).
-
Use the working solution on the same day it is prepared.
-
Protocol 2: In Vitro CB1 Receptor Functional Assay (cAMP Measurement)
-
Materials:
-
Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound working solutions
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the CB1-expressing cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
On the day of the experiment, remove the culture medium and replace it with a serum-free medium or assay buffer.
-
Prepare serial dilutions of your this compound working solution.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (buffer with the same final DMSO concentration).
-
To measure the inhibition of adenylyl cyclase, stimulate the cells with a known concentration of forskolin (e.g., 1-10 µM).
-
Incubate the plate for the time specified by your cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 of this compound.
-
Visualizations
References
Technical Support Center: Troubleshooting AM841 Off-Target Effects In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AM841 in in vitro experiments. The focus is to identify and mitigate potential off-target effects of this potent, irreversible CB1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity electrophilic ligand that acts as a potent agonist for the Cannabinoid Receptor 1 (CB1).[1] It forms an irreversible covalent bond with a specific cysteine residue within the sixth transmembrane helix of the CB1 receptor.[1] This covalent interaction leads to sustained receptor activation.[1][2]
Q2: What are the known on-target effects of this compound in vitro?
The primary on-target effect of this compound is the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound has been shown to reduce forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. Additionally, activation of CB1 by this compound can lead to receptor internalization.[2]
Q3: What makes this compound prone to potential off-target effects?
This compound possesses an isothiocyanate group, which is an electrophilic "warhead" that reacts with nucleophilic residues on proteins, primarily the thiol group of cysteine residues.[1] While designed to target a specific cysteine on the CB1 receptor, this reactive group has the potential to form covalent bonds with other accessible and reactive cysteines on different proteins, leading to off-target effects.[4][5]
Q4: Are there any published off-target screening results for this compound?
Publicly available, comprehensive off-target screening data for this compound is limited. While it is often described as selective for the CB1 receptor, its covalent nature necessitates careful experimental validation of its selectivity in any new in vitro system.[6] Researchers should not assume a complete lack of off-target activity.
Troubleshooting Guide
Scenario 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response to this compound treatment that is inconsistent with known CB1 receptor signaling, or the effect is still present in a CB1 receptor knockout/knockdown cell line.
Possible Cause: This strongly suggests an off-target effect. The observed phenotype may be due to this compound covalently modifying and altering the function of another protein.
Troubleshooting Steps:
-
Confirm CB1 Receptor Independence:
-
Experiment: Test this compound in a validated CB1 receptor null cell line (e.g., generated by CRISPR-Cas9) alongside your wild-type cell line.
-
Expected On-Target Result: The cellular phenotype is absent in the CB1 null cells.
-
Indication of Off-Target Effect: The phenotype persists in the CB1 null cells.
-
-
Characterize the Dose-Response Relationship:
-
Experiment: Perform a dose-response curve for the unexpected phenotype.
-
Analysis: Compare the EC50 (or IC50) for the off-target effect with the EC50 for on-target CB1 activation (e.g., cAMP inhibition). A significant difference in potency may suggest a weaker, potentially less physiologically relevant off-target interaction.
-
-
Identify Potential Off-Target Proteins:
-
Experiment: Employ an unbiased chemical proteomics approach, such as Activity-Based Protein Profiling (ABPP). This can help identify proteins that are covalently modified by an alkyne- or azide-tagged version of this compound.
-
Alternative: If a tagged probe is unavailable, consider proteome-wide thermal stability assays (e.g., Cellular Thermal Shift Assay, CETSA) to identify proteins whose stability is altered upon this compound binding.
-
Scenario 2: Inconsistent Results Between Batches of this compound
You have observed variability in the potency or type of cellular response with different lots of this compound.
Possible Cause: In addition to potential differences in compound purity or stability, the reactivity of the isothiocyanate group could be affected by storage conditions.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Experiment: Have the chemical identity and purity of each batch confirmed by analytical methods such as LC-MS and NMR.
-
Storage: Ensure this compound is stored under the recommended conditions (typically at -20°C or -80°C) and protected from moisture and light to prevent degradation of the reactive group.
-
-
Standardize Experimental Conditions:
-
Protocol: Use freshly prepared stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Controls: Include a known CB1 agonist (e.g., WIN55,212-2) as a positive control in your assays to ensure the consistency of your experimental system.[2]
-
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is to determine the on-target activity of this compound by measuring its effect on cAMP levels.
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Seed CB1-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
| Parameter | Description |
| Readout | Concentration of intracellular cAMP |
| Positive Control | Known CB1 agonist (e.g., WIN55,212-2) |
| Negative Control | Vehicle (e.g., DMSO) |
| Stimulant | Forskolin |
Protocol 2: Kinase Profiling Assay
To investigate if this compound has off-target effects on protein kinases, a common class of off-targets for covalent inhibitors.
Materials:
-
This compound
-
A commercial kinase profiling service or an in-house panel of purified kinases
-
Appropriate kinase substrates and ATP
-
Kinase assay platform (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Provide a stock solution of this compound at a known concentration to the kinase profiling service or prepare it in-house. A common screening concentration is 1-10 µM.
-
The compound is incubated with a panel of purified kinases in the presence of their respective substrates and ATP.
-
The kinase activity is measured using a suitable detection method (e.g., luminescence for ADP production).
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
For significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment should be performed to determine the IC50.
| Kinase Target | This compound (10 µM) % Inhibition | IC50 (µM) |
| Target X | 85% | 0.5 |
| Target Y | 62% | 8.2 |
| Target Z | 15% | >100 |
| Hypothetical data for illustrative purposes. |
Visualizations
Caption: On-target signaling pathway of this compound via the CB1 receptor.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical steps for troubleshooting inconsistent experimental data.
References
- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AM841 Concentration for CB1 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM841 for Cannabinoid Receptor 1 (CB1) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the CB1 receptor?
This compound is a potent, high-affinity synthetic cannabinoid that acts as a covalent agonist at the CB1 receptor.[1] Its unique mechanism involves the formation of a covalent bond with a specific cysteine residue within the receptor's structure, leading to prolonged activation.[2] This irreversible binding makes it a "megagonist," with functional potencies significantly exceeding those of non-covalent agonists.[3]
Q2: What is the optimal concentration range for this compound in in-vitro assays?
The optimal concentration of this compound is highly dependent on the specific assay and cell system being used. Based on available data, concentrations ranging from sub-nanomolar to the low micromolar range have been shown to be effective. For functional assays such as cAMP accumulation, an EC50 in the low nanomolar range is expected.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is a hydrophobic molecule. For in-vitro experiments, it is typically dissolved in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for the CB1 receptor?
While this compound is a potent CB1 receptor agonist, it also exhibits affinity for the CB2 receptor.[3] Researchers should consider potential off-target effects, especially at higher concentrations. To confirm that the observed effects are CB1-mediated, it is advisable to use a selective CB1 receptor antagonist, such as AM251, in control experiments.[5]
Q5: Due to its covalent nature, are there special considerations for washout experiments?
Yes. Because this compound binds irreversibly to the CB1 receptor, standard washout procedures may not be sufficient to remove the compound and terminate the signal.[3] To confirm covalent binding, researchers can perform extensive washing steps and still expect to see a persistent effect.[6] Receptor internalization studies can also demonstrate the irreversible nature of this compound binding, as the receptor may not recycle back to the cell surface.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low CB1 receptor activation | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 2. Poor solubility: this compound may have precipitated out of the aqueous assay buffer. 3. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. Low receptor expression: The cell line may not express a sufficient number of CB1 receptors. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. Consider using a vehicle control with the same DMSO concentration. 3. Prepare fresh dilutions from a new aliquot of the stock solution. 4. Verify CB1 receptor expression levels using techniques like Western blot or qPCR. |
| High background signal or off-target effects | 1. Excessively high this compound concentration: High concentrations can lead to non-specific binding and activation of other receptors. 2. Contamination of reagents. | 1. Lower the concentration of this compound used. 2. Include a CB1 receptor antagonist (e.g., AM251) in a control experiment to confirm the effect is CB1-mediated. 3. Use fresh, sterile reagents. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent preparation of this compound working solutions. 3. Pipetting errors. | 1. Standardize cell culture procedures and use cells within a consistent passage number range. 2. Prepare fresh this compound dilutions for each experiment. 3. Ensure accurate and consistent pipetting techniques. |
| Difficulty confirming irreversible binding | 1. Insufficient washout: Residual unbound this compound may still be present. | 1. Increase the number and duration of washing steps. 2. Include a control with a reversible agonist to compare the washout efficiency. 3. Perform receptor internalization and recycling assays.[3] |
Data Presentation
Table 1: In-Vitro Potency of this compound at the CB1 Receptor
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK cells expressing hCB1 | IC50 | ~0.08 nM | [4] |
| Electrophysiology (EPSC inhibition) | Autaptic hippocampal neurons | EC50 | 6.8 nM | [3] |
| Radioligand Binding ([³H]CP55,940 displacement) | Membranes from cells expressing hCB1 | Ki | ~9 nM | [4] |
Table 2: In-Vivo Efficacy of this compound
| Animal Model | Assay | Parameter | Value | Reference |
| Mouse | Inhibition of upper GI transit | EC50 | 0.004 mg/kg | [3] |
| Rat | Reduction of EFS-induced twitch contractions (gastric fundus) | Log EC50 | -10.5 ± 0.2 M | [5] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the CB1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
This compound stock solution (in DMSO)
-
Non-specific binding control: unlabeled GTPγS
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of this compound in GTPγS Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
GDP (final concentration typically 10-30 µM)
-
Cell membranes (typically 5-20 µg protein per well)
-
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Analyze the data by subtracting non-specific binding from total binding to obtain specific binding.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation (which is a Gi/o-coupled receptor).
Materials:
-
HEK293 cells stably expressing the CB1 receptor
-
Assay medium (e.g., serum-free DMEM)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the CB1-expressing cells in a 96-well plate and grow to ~80-90% confluency.
-
Wash the cells with assay medium.
-
Prepare serial dilutions of this compound in assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the this compound dilutions or vehicle control to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (final concentration typically 1-10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Analyze the data by normalizing the results to the forskolin-only control.
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM841 Covalent Binding Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the covalent binding kinetics of AM841, a potent, peripherally restricted covalent agonist of the Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity, electrophilic ligand that acts as a covalent and irreversible agonist for the CB1 receptor.[1] Its mechanism involves an initial non-covalent binding to the receptor, followed by the formation of a stable covalent bond with a specific cysteine residue located in helix six of the CB1 receptor.[1][2] This irreversible binding leads to sustained receptor activation.
Q2: Why is this compound considered a "peripherally restricted" agonist?
This compound is characterized as peripherally restricted because it exhibits low penetration of the blood-brain barrier.[3] This property is advantageous as it minimizes the central nervous system (CNS) side effects commonly associated with CB1 receptor agonists, such as psychoactive effects, while still allowing for therapeutic action in peripheral tissues, like the gastrointestinal tract.[3]
Q3: What makes studying the binding kinetics of this compound challenging?
The primary challenge stems from its covalent and irreversible binding mechanism. Unlike traditional reversible ligands where binding is at equilibrium, this compound's binding is time-dependent. This renders standard equilibrium-based metrics like IC50 values inadequate for fully characterizing its potency, as the IC50 will decrease with longer incubation times. Accurate characterization requires the determination of both the initial binding affinity (KI) and the maximal rate of covalent bond formation (kinact).
Q4: How can I confirm that this compound is binding covalently in my assay?
Covalent binding can be confirmed through several methods:
-
Washout Experiments: After incubating the receptor preparation with this compound, extensive washing should not lead to the recovery of receptor function or the displacement of the ligand by a competing radioligand. This indicates an irreversible interaction.
-
Mass Spectrometry: Direct analysis of the receptor protein after incubation with this compound can reveal a mass shift corresponding to the molecular weight of this compound, providing direct evidence of a covalent adduct.
-
Site-Directed Mutagenesis: Mutating the target cysteine residue in the CB1 receptor to a non-nucleophilic amino acid (e.g., alanine (B10760859) or serine) should prevent the irreversible binding of this compound.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the characterization of this compound's covalent binding kinetics.
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding in radioligand assays. | 1. this compound is a lipophilic molecule, which can lead to binding to non-receptor components. 2. Inadequate blocking of non-specific sites. 3. Suboptimal concentration of radioligand or this compound. | 1. Include a non-reactive analog of this compound (without the isothiocyanate warhead) as a control to assess non-covalent, non-specific binding. 2. Optimize the concentration of bovine serum albumin (BSA) or other blocking agents in your assay buffer. 3. Perform saturation binding experiments to determine the optimal radioligand concentration. Titrate this compound concentrations carefully. |
| Inconsistent or non-reproducible kinact/KI values. | 1. Time-dependent inhibition is not being properly measured. 2. Instability of this compound in the assay buffer. 3. Variations in incubation times or temperatures. | 1. Ensure that you are measuring the initial rate of the reaction at multiple time points and inhibitor concentrations. Do not rely on single time-point IC50 values. 2. Assess the stability of this compound under your experimental conditions. The isothiocyanate group can be susceptible to hydrolysis. 3. Strictly control all experimental parameters, including incubation times, temperature, and buffer composition. |
| Apparent lack of covalent binding in a washout experiment. | 1. Insufficient incubation time for covalent bond formation to occur. 2. The concentration of this compound is too low to achieve significant receptor occupancy. 3. The washout procedure is not stringent enough to remove non-covalently bound ligand. | 1. Increase the pre-incubation time of this compound with the receptor preparation to allow for the covalent reaction to proceed. 2. Increase the concentration of this compound used in the pre-incubation step. 3. Increase the number and volume of washes. Consider including a high concentration of a reversible competitor in the wash buffer to facilitate the removal of non-covalently bound this compound. |
| Difficulty in determining KI and kinact separately. | The experimental design is not optimized for separating the two kinetic phases. | Employ a progress-curve analysis method where the reaction is monitored continuously over time at various concentrations of this compound. This allows for the simultaneous fitting of the data to a two-step irreversible binding model to extract both KI and kinact. |
Data Presentation
| Parameter | Receptor | Value | Reference |
| Ki | Human CB1 | 0.53 nM | [4] |
| Binding Nature | CB1 | Covalent, Irreversible | [1][2][3] |
| Target Residue | CB1 | Cysteine in helix six | [1][2] |
Experimental Protocols
Radioligand Displacement Assay for Determining Ki
This protocol is adapted for determining the initial binding affinity of this compound to the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[3H]-CP55,940 (or another suitable CB1 receptor radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 25 µL of increasing concentrations of this compound.
-
Add 25 µL of [3H]-CP55,940 at a concentration close to its Kd.
-
Add 50 µL of the CB1 receptor membrane preparation.
-
For non-specific binding control wells, add a high concentration of a non-labeled, reversible CB1 agonist or antagonist.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki of this compound.
Washout Assay to Confirm Irreversible Binding
Procedure:
-
Pre-incubate CB1 receptor membranes with a saturating concentration of this compound (e.g., 10-100 nM) for 60 minutes at 30°C.
-
As a control, pre-incubate a separate set of membranes with a reversible CB1 agonist.
-
Centrifuge the membrane preparations and discard the supernatant.
-
Resuspend the pellets in a large volume of fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps 3-4 times to thoroughly wash the membranes.
-
After the final wash, resuspend the membranes in assay buffer.
-
Perform a radioligand binding assay as described above to measure the number of available binding sites.
-
A significant reduction in the Bmax for the radioligand in the this compound-treated membranes compared to the control indicates irreversible binding.
Visualizations
Caption: Two-step covalent binding mechanism of this compound with the CB1 receptor.
Caption: General experimental workflow for characterizing this compound binding.
Caption: Troubleshooting logic for inconsistent this compound kinetic data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AM841 Central Nervous System Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the central nervous system (CNS) penetration of AM841.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its CNS penetration important?
This compound is a potent, peripherally restricted agonist for the cannabinoid receptor 1 (CB1).[1][2][3] Its therapeutic potential for conditions like gastrointestinal disorders is being explored.[1][2][4] Minimizing CNS penetration is crucial to avoid centrally mediated side effects commonly associated with CB1 receptor activation, such as analgesia, hypothermia, and hypolocomotion.[1][4]
Q2: What is the evidence for this compound's low CNS penetration?
Studies in mice have demonstrated that this compound has very little brain penetration.[1][2][3] One key study reported a brain-to-plasma concentration ratio of 0.05 after intraperitoneal administration, indicating that the concentration in the brain is only 5% of that in the plasma.[1] This peripheral restriction is a key characteristic that makes it a valuable research tool and potential therapeutic agent for peripheral targets.[1]
Q3: What is the proposed mechanism for this compound's limited brain uptake?
The primary hypothesis is that this compound is a substrate for active efflux transporters at the blood-brain barrier (BBB).[1] Specifically, it is suggested that it may be transported by multidrug resistance-associated proteins (MRP1 and MRP2).[1] These transporters actively pump the compound out of the brain endothelial cells back into the bloodstream, thus limiting its accumulation in the CNS. However, this has been proposed as a possible explanation and requires further direct experimental confirmation.[1]
Q4: Can this compound cross the blood-brain barrier under certain conditions?
Yes, evidence suggests that the peripheral restriction of this compound may be dose-dependent. While low doses show minimal CNS effects, higher doses have been observed to induce catalepsy and hypothermia in rats, which are indicative of central CB1 receptor activation.[4] This suggests that at higher concentrations, the efflux mechanisms may become saturated, allowing a greater amount of this compound to cross the BBB.[4]
Troubleshooting Guide
Issue 1: Higher than expected CNS penetration of this compound in my animal model.
| Possible Cause | Troubleshooting Step |
| High Dose Administration: The administered dose of this compound may be high enough to saturate the efflux pumps at the BBB. | Action: Review the literature for established peripherally-selective dose ranges in your specific animal model. Consider performing a dose-response study to identify the threshold for CNS effects. Start with lower doses and titrate upwards while monitoring for central effects (e.g., catalepsy, hypothermia).[4] |
| Species Differences: The expression and function of efflux transporters can vary between species, leading to differences in CNS penetration. | Action: If using a species other than mice (where low penetration is well-documented), conduct preliminary studies to establish the brain-to-plasma concentration ratio of this compound in your model.[1] |
| Inhibition of Efflux Pumps: Co-administration of other compounds that are substrates or inhibitors of MRP1/MRP2 could be competitively inhibiting the efflux of this compound. | Action: Review all co-administered substances in your experimental protocol. If possible, replace any known efflux pump inhibitors with alternatives. If not possible, acknowledge this as a potential confounding factor in your data interpretation. |
| Experimental Error: Inaccurate sample collection or processing could lead to artificially high brain concentration measurements. | Action: Ensure that brain tissue is properly perfused to remove residual blood before homogenization and analysis. Validate your analytical method for quantifying this compound in brain and plasma matrices. |
Issue 2: Inconsistent results in my in vitro blood-brain barrier model.
| Possible Cause | Troubleshooting Step |
| In vitro Model Limitations: Not all in vitro BBB models fully recapitulate the complexity of the in vivo BBB, particularly regarding the expression and localization of efflux transporters.[5][6] | Action: Use a well-characterized in vitro BBB model known to express relevant transporters like MRP1 and MRP2. Consider using primary cells or induced pluripotent stem cell (iPSC)-derived brain endothelial cells for a more physiologically relevant model.[7] |
| Cell Culture Conditions: Suboptimal cell culture conditions can lead to poor barrier integrity (low transendothelial electrical resistance - TEER) and unreliable permeability data. | Action: Regularly monitor TEER values to ensure barrier tightness. Optimize culture conditions, including media composition and the use of co-cultures with astrocytes or pericytes to enhance barrier properties.[8] |
| Assay Design: The experimental design may not be suitable for detecting active transport. | Action: To confirm the role of efflux pumps, perform bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical). A higher transport rate in the basolateral-to-apical direction is indicative of active efflux. Include known inhibitors of MRP1/MRP2 as controls. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 445.7 g/mol | [9] |
| XLogP3 | 7.5 | [9] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
Table 2: In Vivo CNS Penetration Data for this compound in Mice
| Parameter | Value | Source |
| Dose | 1 mg/kg, i.p. | [1] |
| Plasma Area Under the Curve (AUC) | 3.75 ± 0.50 min·µg·mL⁻¹ | [1] |
| Brain Area Under the Curve (AUC) | 0.20 ± 0.02 min·µg·mL⁻¹ | [1] |
| Brain/Plasma Ratio | 0.05 | [1] |
Experimental Protocols
Protocol 1: In Vivo Brain and Plasma Pharmacokinetic Study
This protocol is a generalized procedure based on the methodology described by Keenan et al., 2015.[1]
-
Animal Dosing: Administer this compound (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to a cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-injection, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the brain with ice-cold saline to remove intravascular blood.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Harvest the brain tissue, weigh it, and homogenize it in a suitable buffer.
-
-
This compound Extraction: Perform a liquid-liquid or solid-phase extraction of this compound from the plasma and brain homogenate samples.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the plasma and brain concentration-time profiles and determine the respective Area Under the Curve (AUC). The brain-to-plasma ratio is calculated as AUCbrain / AUCplasma.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This is a general protocol for assessing the permeability of a compound across an in vitro BBB model.
-
Model Setup: Culture brain endothelial cells on the apical side of a Transwell® insert, optionally with astrocytes or pericytes cultured on the basolateral side.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should only be conducted once TEER values have stabilized at a high level.
-
Permeability Assay (Apical to Basolateral):
-
Add this compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
To assess the role of efflux, include a condition with a known inhibitor of MRP transporters.
-
-
Permeability Assay (Basolateral to Apical):
-
Add this compound to the basolateral (lower) chamber.
-
At various time points, collect samples from the apical (upper) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Caption: Experimental workflow for assessing this compound CNS penetration.
Caption: Proposed mechanism of limited this compound CNS penetration.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood–brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics | Semantic Scholar [semanticscholar.org]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C26H39NO3S | CID 102336704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Addressing AM841 Variability in Experimental Results
Welcome to the technical support center for AM841. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible experimental results with the potent, covalent cannabinoid receptor agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, electrophilic ligand that acts as a potent agonist for the cannabinoid receptor 1 (CB1).[1][2] Its defining characteristic is its ability to form a covalent bond with a specific cysteine residue (Cys6.47) within the CB1 receptor, leading to its irreversible activation.[3] This covalent interaction is responsible for its high potency and prolonged duration of action. This compound is often referred to as a "megagonist" due to its exceptional potency, which is 20- to 50-fold greater than its non-covalent counterparts.[1] It also exhibits some activity at the CB2 receptor.
Q2: What are the main experimental applications of this compound?
This compound is primarily used in studies of gastrointestinal (GI) motility.[1][2][4] Due to its peripherally restricted nature, meaning it has limited ability to cross the blood-brain barrier, it allows for the investigation of peripheral CB1 receptor function with minimal central nervous system (CNS) side effects like analgesia, hypothermia, or hypolocomotion.[1][4] It is particularly potent in slowing GI transit, especially under conditions of stress.[1]
Q3: How should I store and handle this compound to ensure its stability?
As an isothiocyanate-containing compound, this compound's stability is crucial for reproducible results. Isothiocyanates can be sensitive to hydrolysis, light, and reaction with nucleophiles.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed, light-protected container. | To prevent degradation from moisture and light. |
| Stock Solutions (in DMSO) | Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to 3 months), -20°C is generally acceptable. To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing. | High concentrations and anhydrous solvent minimize hydrolysis. Aliquoting prevents contamination and degradation from repeated handling. Inert gas displaces oxygen, reducing the risk of oxidation.[5] |
| Aqueous Solutions | Prepare fresh aqueous solutions for each experiment by diluting the DMSO stock solution. It is not recommended to store aqueous solutions for more than one day.[6] | Isothiocyanates are susceptible to hydrolysis in aqueous environments.[7] |
Q4: I am observing significant variability in my in vivo experimental results. What could be the cause?
Variability in in vivo experiments with this compound can arise from several factors:
-
Animal Stress Levels: The potency of this compound in modulating GI motility is significantly higher in stressed animals compared to non-stressed animals.[1] Variations in animal handling and housing conditions can lead to different stress levels and, consequently, variable drug responses.
-
Dosing and Administration: Due to its high potency, even minor inaccuracies in dosing can lead to substantial differences in effect. Ensure precise and consistent administration techniques.
-
Vehicle Preparation: The vehicle used to dissolve this compound for in vivo administration can impact its bioavailability. A common vehicle is a mixture of Tween 80, DMSO, and saline.[1] Ensure the vehicle is prepared consistently for all experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in In Vitro Assays
Possible Causes and Solutions:
-
Degradation of this compound:
-
Solution: Prepare fresh dilutions of this compound from a properly stored, high-concentration DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
-
Reaction with Media Components:
-
Solution: The isothiocyanate group in this compound is a weak electrophile and can react with nucleophiles present in complex cell culture media (e.g., free thiols from serum components). If possible, conduct binding or functional assays in a simpler buffer system for a shorter duration.
-
-
Incomplete Covalent Binding:
-
Solution: Ensure sufficient incubation time for the covalent bond to form. The kinetics of covalent bond formation are time-dependent.[8] You may need to optimize the incubation time for your specific assay.
-
-
Cell Passage Number and Receptor Expression:
-
Solution: High passage numbers can lead to changes in receptor expression levels. Use cells with a consistent and low passage number for all experiments. Periodically verify CB1 receptor expression levels via methods like qPCR or western blotting.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause and Solution:
-
Differential Potency:
-
Explanation: It has been reported that while this compound and other cannabinoid agonists may show similar potencies in some in vitro assays, this compound can be significantly more potent in vivo.[2]
-
Solution: Do not directly extrapolate in vitro effective concentrations to in vivo doses. Conduct a dose-response study in vivo to determine the optimal concentration for your experimental model.
-
Issue 3: Unexpected Off-Target Effects
Possible Cause and Solution:
-
Concentration-Dependent Selectivity:
-
Explanation: While this compound is a potent CB1 agonist, its selectivity for CB1 over CB2 and other potential off-targets is concentration-dependent. At higher concentrations, off-target effects are more likely.
-
Key Experimental Protocols
CB1 Receptor Downstream Signaling Pathway
This compound activates the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound activation of the CB1 receptor signaling pathway.
In Vitro cAMP Accumulation Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Culture CB1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).
-
Assay: a. Wash the cells once with warm PBS. b. Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C. c. Add forskolin (to a final concentration of 1-10 µM) to all wells except the basal control and incubate for another 15-30 minutes at 37°C. d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Gastrointestinal Transit Assay (Mouse)
This protocol measures the effect of this compound on upper gastrointestinal transit in mice.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 1% Tween 80, 2% DMSO in 0.9% saline)
-
Charcoal meal (e.g., 10% charcoal in 5% gum arabic)
-
Gavage needles
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice for 12-18 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of the charcoal meal to each mouse using a gavage needle.
-
Transit Measurement: 20-30 minutes after the charcoal meal administration, humanely euthanize the mice by cervical dislocation.
-
Data Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.
-
Data Analysis: Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Experimental Workflow for Troubleshooting Inconsistent Results
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. drughunter.com [drughunter.com]
AM841 Vehicle Selection Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo animal studies using the covalent cannabinoid receptor 1 (CB1) agonist, AM841.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical?
A1: this compound is a high-affinity, peripherally restricted covalent agonist of the CB1 receptor.[1][2] This means it primarily acts on CB1 receptors outside of the central nervous system and forms a long-lasting bond with the receptor.[1][2] Proper vehicle selection is crucial because this compound, like many cannabinoids, is highly lipophilic and has poor water solubility. The chosen vehicle must effectively solubilize this compound to ensure accurate dosing, bioavailability, and minimize precipitation at the injection site, which could lead to inconsistent results or adverse effects.
Q2: What are the most common administration routes for this compound in animal studies?
A2: Based on published literature, the most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[1][3] Information regarding oral or intravenous administration of this compound is not extensively detailed in the available scientific literature.
Q3: What are some established vehicle formulations for intraperitoneal (i.p.) injection of this compound?
A3: Researchers have successfully used several multi-component vehicle systems to administer this compound i.p. to rodents. These formulations typically involve a primary organic solvent to dissolve the compound, a surfactant to maintain its suspension in an aqueous solution, and a saline base. Two such formulations are detailed in the experimental protocols section.
Q4: Are there any commercially available vehicles suitable for this compound?
A4: Yes, Tocrisolve® 100 is a commercially available emulsion designed to solubilize hydrophobic molecules like cannabinoids for in vivo use.[3] It is composed of a 1:4 ratio of soya oil and water, emulsified with the block co-polymer Pluronic F68. One study successfully used Tocrisolve® diluted in saline as a vehicle for i.p. administration of this compound in rats.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a covalent agonist of the CB1 receptor.[2] It binds to the receptor and forms a stable, long-lasting covalent bond.[1] Activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream signaling pathways. This ultimately impacts neurotransmitter release and other cellular functions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle solution during preparation. | - this compound has not fully dissolved in the initial organic solvent.- The aqueous phase was added too quickly.- The final concentration of the organic solvent is too low. | - Ensure this compound is completely dissolved in the primary solvent (e.g., DMSO) before adding other components. Gentle warming or vortexing may help.- Add the aqueous solution (e.g., saline) dropwise while continuously vortexing or stirring.- Re-evaluate the vehicle composition. It may be necessary to increase the percentage of the organic solvent or surfactant, but be mindful of potential toxicity to the animals. |
| Precipitation of this compound upon injection (in vivo). | - The vehicle is not stable enough to maintain this compound in solution in a physiological environment. | - Consider using a different vehicle formulation with improved stability, such as one with a higher concentration of a non-ionic surfactant (e.g., Tween 80) or a commercially prepared emulsion like Tocrisolve®. |
| Inconsistent or unexpected experimental results. | - Inaccurate dosing due to poor solubility or precipitation.- Vehicle-induced biological effects. | - Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.- Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself. |
| Adverse reactions in animals (e.g., irritation at the injection site). | - High concentration of organic solvents (e.g., DMSO, ethanol).- The pH of the formulation is not physiologically compatible. | - Minimize the concentration of organic solvents in the final formulation. Published protocols for this compound use low percentages of DMSO (e.g., 2-3%).- While not explicitly stated for this compound, for other compounds, ensuring the final solution is isotonic and at a neutral pH is good practice. |
Quantitative Data Summary
Table 1: this compound Dosing in Animal Studies
| Species | Administration Route | Dose Range | Vehicle Used | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.001 - 1 mg/kg | 2% DMSO, 1% Tween 80 in 0.9% saline | [1] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Emulphor:ethanol:saline (1:1:18) with 3% DMSO | [1] |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Tocrisolve® in saline solution | [3] |
Experimental Protocols
Protocol 1: DMSO/Tween 80/Saline Formulation for i.p. Injection in Mice [1]
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). The exact concentration will depend on the highest dose to be administered.
-
Vehicle Preparation:
-
For the final injection volume, calculate the required amounts of each component to achieve a final concentration of 2% DMSO and 1% Tween 80 in 0.9% physiological saline.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the required volume of Tween 80.
-
Vortex the mixture thoroughly.
-
-
Final Formulation:
-
Slowly add the 0.9% saline to the DMSO/Tween 80/AM841 mixture while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution to ensure there is no precipitation.
-
Protocol 2: Tocrisolve® Formulation for i.p. Injection in Rats [3]
-
This compound Solution: Prepare a solution of this compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO), if not directly incorporating it into the Tocrisolve®. The original study does not specify a pre-dissolution step, suggesting this compound may be directly incorporated into the Tocrisolve® emulsion.
-
Final Dilution: Dilute the this compound/Tocrisolve® mixture with 0.9% saline to the final desired concentration for injection. The study cited used a final injection volume of 30 µl/kg.
-
Vehicle Control: For the control group, dilute the Tocrisolve® vehicle with saline at the same ratio used for the drug-treated group.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and administration of this compound in animal studies.
This compound Signaling Pathway via CB1 Receptor
Caption: Simplified signaling pathway of this compound through the CB1 receptor.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
AM841 Technical Support Center: Troubleshooting Long-Term Storage Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of AM841. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How long can I store this compound?
A2: The shelf-life of this compound is dependent on the storage conditions. Adherence to the recommended temperature and handling guidelines will maximize its stability.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: For in vivo studies in mice, this compound has been successfully dissolved in a vehicle of emulphor:ethanol:saline (1:1:18) with 3% DMSO.[2] For in vitro experiments, drugs are often prepared as stock solutions in DMSO and then diluted into the final experimental buffer.[2]
Q4: I've stored my this compound solution for an extended period. How can I check if it is still active?
A4: The most definitive way to assess the activity of your this compound solution is to perform a functional assay. You can compare the performance of your stored solution to a freshly prepared solution in a well-established in vitro or in vivo experiment where this compound has a known effect, such as measuring its impact on gastrointestinal motility or its agonist activity at the CB1 receptor.[2][3]
Troubleshooting Guide
Issue 1: Reduced or No Compound Activity in Experiments
If you observe a decrease or complete loss of this compound's expected biological activity, it may be due to compound degradation. Follow these troubleshooting steps to identify the potential cause.
Troubleshooting Workflow
Issue 2: Inconsistent Results Between Experiments
Inconsistent results may point to gradual degradation of your this compound stock solution.
-
Question: Are you using the same stock solution for all experiments?
-
Answer: If yes, consider the age of the stock solution. As indicated in the storage guidelines, this compound in solvent has a limited shelf-life. It is recommended to use freshly prepared solutions or aliquots that have been stored appropriately for a limited time.
-
-
Question: How many times has the stock solution been freeze-thawed?
-
Answer: Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. It is best practice to prepare small, single-use aliquots of your this compound stock solution to maintain its integrity.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Shelf-Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from AbMole BioScience.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from studies investigating the effect of this compound on gastrointestinal motility in mice.[2]
-
Vehicle Preparation: Prepare a vehicle solution of emulphor, ethanol, and saline in a 1:1:18 ratio.
-
DMSO Stock: Add 3% Dimethyl sulfoxide (B87167) (DMSO) to the vehicle.
-
Dissolving this compound: Dissolve the powdered this compound in the prepared vehicle to the desired final concentration for intraperitoneal (i.p.) injection.
-
Administration: Administer the solution to the experimental animals at the desired dosage (e.g., 1 mg·kg⁻¹).[2]
Protocol 2: Quality Control of this compound Stock Solution using HPLC-MS
To verify the integrity of a stored this compound solution, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be utilized.
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to an appropriate concentration for analysis.
-
HPLC Separation: Inject the diluted sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Analyze the eluent using a mass spectrometer in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of this compound (C₂₆H₃₉NO₃S, Molecular Weight: 445.66).
-
Data Analysis: Compare the chromatogram and mass spectrum of your stored sample to that of a freshly prepared standard. The presence of significant additional peaks in the chromatogram or unexpected m/z values may indicate degradation.
Visualization of this compound's Signaling Pathway
This compound is a potent agonist of the Cannabinoid Receptor 1 (CB1).[4][5] Activation of the CB1 receptor, a G-protein coupled receptor, can initiate downstream signaling cascades, including the PI3K/Akt/mTOR pathway.[1]
References
- 1. abmole.com [abmole.com]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM841 and WIN 55,212-2 on Gastrointestinal Motility
For researchers and drug development professionals investigating therapeutic agents for gastrointestinal (GI) disorders, understanding the nuanced effects of cannabinoid receptor agonists is paramount. This guide provides a detailed comparison of two such agonists, AM841 and WIN 55,212-2, focusing on their impact on gastrointestinal motility. While both compounds interact with the endocannabinoid system, their distinct pharmacological profiles lead to significant differences in their biological effects, particularly concerning central nervous system (CNS) activity.
Overview of this compound and WIN 55,212-2
This compound is a novel, potent, and covalently binding cannabinoid receptor 1 (CB1) agonist.[1][2] Its key characteristic is its peripherally restricted action, meaning it has minimal penetration into the brain, thereby avoiding the centrally mediated psychoactive effects commonly associated with cannabinoid agonists.[1][2][3] In contrast, WIN 55,212-2 is a well-established, non-selective cannabinoid agonist that acts on both CB1 and CB2 receptors and readily crosses the blood-brain barrier, leading to significant central effects.[4][5][6]
Quantitative Comparison of Effects on Gastrointestinal Motility
Experimental data from rodent models consistently demonstrates that both this compound and WIN 55,212-2 inhibit gastrointestinal motility. However, this compound exhibits significantly greater potency.
| Parameter | This compound | WIN 55,212-2 | Animal Model | Key Findings | Reference |
| Upper GI Transit Inhibition (EC50) | 0.004 mg/kg | Significantly less potent than this compound | Mouse | This compound potently inhibited transit to a maximum of about 70% of the level seen in vehicle-treated animals. | [1] |
| Effective Dose for Comparable GI Effects | 0.1 mg/kg | 5 mg/kg | Rat | At these doses, both compounds produced comparable reductions in gastric emptying and intestinal transit. | [4][6] |
| Central Nervous System Effects | No characteristic CB1-mediated effects (analgesia, hypothermia, hypolocomotion) at effective GI doses.[1][2][3] | Induced significant central effects (cannabinoid tetrad) at effective GI doses.[4][6] | Mouse, Rat | This compound is peripherally restricted, while WIN 55,212-2 is centrally active. | [1][4] |
Mechanism of Action and Signaling Pathways
Both this compound and WIN 55,212-2 exert their effects on GI motility primarily through the activation of CB1 receptors located on enteric neurons.[1][4][7] Activation of these presynaptic CB1 receptors inhibits the release of excitatory neurotransmitters, such as acetylcholine, leading to a reduction in smooth muscle contractility and slowed peristalsis.[8][9]
A crucial distinction lies in their binding kinetics. This compound is a covalent agonist, forming an irreversible bond with the CB1 receptor.[1] This "megagonist" activity contributes to its high potency and long duration of action.[1][4] In contrast, WIN 55,212-2 binds reversibly to cannabinoid receptors.[1]
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the effects of this compound and WIN 55,212-2 on gastrointestinal motility.
In Vivo Upper Gastrointestinal Transit in Mice
This protocol measures the transit of a non-absorbable marker through the small intestine.
-
Animal Model: Male CD1 mice are commonly used.
-
Fasting: Animals are fasted for 18-24 hours with free access to water.
-
Drug Administration: this compound, WIN 55,212-2, or vehicle is administered intraperitoneally (i.p.).
-
Marker Administration: After a set time (e.g., 30 minutes), a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered by oral gavage.
-
Transit Measurement: After a further period (e.g., 15-20 minutes), the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal marker are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.
In Vivo Gastric Emptying and Intestinal Transit in Rats (Radiographic Method)
This non-invasive method allows for the repeated measurement of GI motility in the same animal.
-
Animal Model: Male Wistar rats are often utilized.[4]
-
Fasting: Rats are fasted for 24 hours with free access to water.[4]
-
Drug Administration: this compound, WIN 55,212-2, or vehicle is administered (e.g., i.p.).[4]
-
Contrast Administration: A radio-opaque contrast medium (e.g., barium sulfate) is administered orally.[4]
-
Radiographic Imaging: X-ray images are taken at specific time points (e.g., 0, 30, 60, 90, 120 minutes) to visualize the position of the contrast medium in the stomach and small intestine.[4]
-
Data Analysis: Gastric emptying is assessed by the amount of contrast remaining in the stomach over time. Intestinal transit is determined by the progression of the head of the contrast column through the small intestine.[4]
Conclusion
Both this compound and WIN 55,212-2 are effective inhibitors of gastrointestinal motility, acting primarily through the CB1 receptor. The key differentiator for therapeutic development is their CNS penetration. This compound's peripheral restriction and high potency make it a promising candidate for treating functional GI disorders, such as irritable bowel syndrome with diarrhea (IBS-D), without the psychoactive side effects that limit the clinical utility of centrally acting cannabinoids like WIN 55,212-2.[1][2][3] Researchers should consider these distinct profiles when selecting a compound for their specific research or drug development goals.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cannabinoid receptors in intestinal motility, defaecation and diarrhoea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Endocannabinoid System: Implications in Gastrointestinal Physiology and Pathology [mdpi.com]
- 8. Cannabinoids and Gastrointestinal Motility: Pharmacology, Clinical Effects and Potential Therapeutics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
A Comparative Guide to Peripherally Restricted CB1 Agonists: AM841 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The development of peripherally restricted cannabinoid CB1 receptor agonists represents a significant therapeutic strategy, aiming to harness the analgesic and modulatory effects of CB1 activation on peripheral tissues while avoiding the psychoactive side effects associated with central nervous system (CNS) engagement. This guide provides a comparative overview of AM841, a novel covalent CB1 agonist, and other notable peripherally restricted CB1 agonists, AZD1940 and CB-13, with a focus on their pharmacological profiles and supporting experimental data.
Introduction to Peripherally Restricted CB1 Agonists
Cannabinoid receptor 1 (CB1) is a G-protein coupled receptor highly expressed in the CNS, but also present in peripheral tissues, including sensory neurons, immune cells, and the gastrointestinal (GI) tract. Activation of peripheral CB1 receptors has been shown to produce therapeutic effects, such as analgesia and modulation of GI motility. The primary challenge in cannabinoid-based therapeutics has been to separate these desired peripheral effects from the centrally-mediated psychoactive effects. Peripherally restricted CB1 agonists are designed to have limited penetration across the blood-brain barrier (BBB), thereby minimizing CNS exposure and associated side effects.
Compound Overview
-
This compound : A unique, high-affinity, covalent agonist of the CB1 receptor. Its irreversible binding mechanism suggests a prolonged duration of action. This compound has been primarily investigated for its effects on gastrointestinal motility.
-
AZD1940 : An orally active, high-affinity agonist for both CB1 and CB2 receptors. It has been evaluated for its analgesic potential.
-
CB-13 (SAB-378) : A potent agonist of both CB1 and CB2 receptors with poor BBB penetration at lower doses. It has demonstrated antihyperalgesic properties in preclinical studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, AZD1940, and CB-13. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into account when making direct comparisons.
Table 1: In Vitro Pharmacology
| Parameter | This compound | AZD1940 | CB-13 |
| Binding Affinity (Kᵢ) | High-affinity (covalent) | pKᵢ = 7.93 (hCB1) | EC₅₀ = 6.1 nM (CB1) |
| Functional Potency (EC₅₀/pEC₅₀) | Behaves as an irreversible agonist in vitro | pEC₅₀ = 8.0 (hCB1, GTPγS assay) | EC₅₀ = 6.1 nM (CB1) |
| Receptor Selectivity | CB1/CB2 Agonist | CB1/CB2 Agonist | CB1/CB2 Agonist |
Note: The covalent binding nature of this compound makes direct comparison of reversible binding constants like Kᵢ challenging.
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | This compound | AZD1940 | CB-13 |
| In Vivo Efficacy | GI Motility: EC₅₀ = 0.004 mg/kg (mouse)[1] | Analgesia: Effective in rodent models of inflammatory and neuropathic pain[2] | Analgesia (Mechanical Allodynia): ED₅₀ = 0.99-1.32 mg/kg (mouse)[2] |
| CNS Effects | No characteristic centrally mediated effects (analgesia, hypothermia, hypolocomotion) observed[3][4] | Low brain uptake at analgesic doses; mild CNS effects observed in humans at higher doses[2][4] | Central effects observed at doses ~10-fold higher than analgesic ED₅₀ |
| Brain Penetration | Brain-to-Plasma Ratio: 0.05 (mouse)[3] | Brain-to-Plasma Partition Coefficient: 0.04 (rat)[3] | Poor blood-brain barrier penetration at low doses. |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This ultimately results in the modulation of neurotransmitter release and cellular activity.
Caption: Simplified CB1 Receptor G-protein signaling pathway.
Experimental Workflow: In Vitro [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism, providing a quantitative measure of a compound's efficacy.
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Experimental Workflow: In Vivo Assessment of CNS Side Effects (Cannabinoid Tetrad)
The cannabinoid tetrad is a series of four tests used in rodents to assess the central effects of cannabinoid compounds. The absence of these effects is a key indicator of peripheral restriction.
Caption: Logical workflow for the cannabinoid tetrad assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the CB1 receptor in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)
Objective: To assess the effect of a test compound on gastrointestinal transit in mice.
-
Acclimation and Fasting: Acclimate male ICR mice to the testing environment. Fast the mice for 16-24 hours prior to the experiment, with free access to water.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Charcoal Meal Administration: After a predetermined time (e.g., 60 minutes post-compound administration), orally administer a non-absorbable marker, such as a 5% charcoal suspension in 10% gum arabic.
-
Sacrifice and Dissection: After a set period (e.g., 15-20 minutes) following the charcoal meal, humanely sacrifice the mice. Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the results from the compound-treated groups to the vehicle-treated group to determine the effect on motility.
Conclusion
This compound, AZD1940, and CB-13 are all potent CB1 receptor agonists with demonstrated peripheral activity. This compound stands out due to its covalent binding mechanism and profound effect on gastrointestinal motility at doses that are devoid of central side effects. Its very low brain-to-plasma ratio provides strong evidence for its peripheral restriction[3]. AZD1940 and CB-13 also show significant peripheral restriction and have been primarily characterized for their analgesic effects[2][3]. While effective in preclinical models, the development of some peripherally restricted agonists has been challenged by a lack of efficacy or the emergence of mild CNS effects in human trials at higher doses. The data presented in this guide highlights the distinct profiles of these compounds and underscores the importance of a comprehensive experimental approach, including in vitro characterization, detailed in vivo efficacy studies, and thorough assessment of CNS penetration and side effects, in the development of next-generation peripherally restricted CB1 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
AM841: A Peripherally Selective Cannabinoid Agonist with Therapeutic Potential
A comparative analysis of AM841 versus the non-selective agonist WIN55,212-2 showcases a significant advancement in the development of cannabinoid-based therapeutics with reduced central nervous system side effects. Experimental evidence from in vivo studies demonstrates that this compound, a covalent CB1 receptor agonist, effectively modulates peripheral processes, such as gastrointestinal motility, without inducing the characteristic central effects associated with traditional cannabinoid agonists.
This compound is a unique cannabinoid ligand that acts as a high-affinity electrophilic agonist, interacting covalently with a cysteine residue in the sixth transmembrane helix of the CB1 cannabinoid receptor.[1] This irreversible binding mechanism contributes to its potent and long-lasting effects. In contrast to centrally acting cannabinoid agonists, which can limit their therapeutic utility due to psychoactive side effects, this compound has been shown to be peripherally restricted.[2][3][4] This characteristic makes it a promising candidate for treating various conditions, including gastrointestinal disorders, where peripheral CB1 receptor activation is beneficial.
Comparative In Vivo Efficacy: this compound vs. WIN55,212-2
In vivo studies in rodent models have consistently highlighted the superior peripheral selectivity of this compound when compared to the well-characterized, non-selective cannabinoid agonist WIN55,212-2. These studies typically assess effects on gastrointestinal (GI) motility as a measure of peripheral action and utilize the cannabinoid tetrad (hypomotility, catalepsy, hypothermia, and analgesia) to evaluate central nervous system (CNS) effects.
Gastrointestinal Motility
This compound has demonstrated remarkable potency in reducing GI motility, a peripherally mediated effect. In a mouse model, this compound potently inhibited upper GI transit with an EC50 of 0.004 mg/kg.[1] Comparatively, WIN55,212-2 was found to be significantly less potent in producing similar effects.[1] Studies in rats have shown that the in vivo gastrointestinal effects of this compound at a dose of 0.1 mg/kg were comparable to those induced by WIN55,212-2 at a much higher dose of 5 mg/kg, suggesting this compound is at least 50 times more potent in this peripheral action.[5]
Central Nervous System Effects (Cannabinoid Tetrad)
A key differentiator for this compound is its lack of centrally mediated effects at doses that produce significant peripheral actions. While WIN55,212-2 induces the full cannabinoid tetrad, indicating significant CNS activity, this compound does not produce these effects at peripherally active doses.[2][3][4] For instance, at a dose of 0.1 mg/kg where this compound shows comparable GI effects to 5 mg/kg of WIN55,212-2, it did not induce any signs of the cannabinoid tetrad in rats.[5] This lack of central effects is further supported by brain penetration studies, which show very little of the compound crossing the blood-brain barrier. The brain-to-plasma ratio of this compound was found to be 0.05, indicating low CNS penetration.[1]
Quantitative Data Summary
| Parameter | This compound | WIN55,212-2 | Reference(s) |
| Upper GI Transit Inhibition (EC50, mouse) | 0.004 mg/kg | Less potent than this compound | [1] |
| Comparative Dose for GI Effect (rat) | 0.1 mg/kg | 5 mg/kg | [5] |
| Cannabinoid Tetrad Induction | Not observed at peripherally active doses | Observed | [2][3][4][5] |
| Brain to Plasma Ratio | 0.05 | Not reported in these studies | [1] |
Experimental Protocols
Charcoal Meal Gastrointestinal Motility Assay in Mice
This assay is a standard method to assess the in vivo effect of a compound on gastrointestinal transit.
Materials:
-
Test compound (this compound or WIN55,212-2) and vehicle
-
5% activated charcoal suspension in 10% gum acacia
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Mice are fasted overnight with free access to water.
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), a charcoal meal (0.1 mL/10 g body weight) is administered orally via gavage.
-
After a set period (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal plug are measured.
-
The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.
-
The effects of the test compound are compared to the vehicle control group.
Cannabinoid Tetrad Assay in Mice
This battery of four tests is used to assess the central effects of cannabinoid compounds.
Procedure: The following tests are typically performed sequentially after administration of the test compound or vehicle:
-
Hypomotility (Spontaneous Activity): The mouse is placed in an open-field arena, and the number of line crossings or total distance traveled is recorded over a specific period (e.g., 5-10 minutes). A decrease in activity compared to the vehicle group indicates hypomotility.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time the mouse remains in this unnatural posture is measured. Immobility for a set duration (e.g., >20 seconds) is considered a positive cataleptic response.
-
Hypothermia: The core body temperature of the mouse is measured using a rectal probe before and at set time points after drug administration. A significant decrease in body temperature compared to the vehicle group indicates hypothermia.
-
Analgesia (Tail-flick or Hot Plate Test):
-
Tail-flick: The tip of the mouse's tail is exposed to a radiant heat source, and the latency to flick the tail away is measured. An increase in latency indicates an analgesic effect.
-
Hot Plate: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. An increased latency suggests analgesia.
-
Visualizing the Pathways and Processes
This compound Signaling Pathway
Caption: Covalent binding of this compound to the peripheral CB1 receptor leads to the inhibition of adenylate cyclase and subsequent modulation of cellular responses.
Experimental Workflow for Peripheral Selectivity Assessment
Caption: A workflow diagram illustrating the in vivo experimental design to compare the peripheral and central effects of this compound and WIN55,212-2.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrad test - Wikipedia [en.wikipedia.org]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
AM841: A Comparative Analysis of its Cannabinoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid ligand AM841's binding affinity and functional activity at the cannabinoid receptors CB1 and CB2. It also addresses the current landscape of research regarding its cross-reactivity with other related receptors, namely GPR55 and the Transient Receptor Potential Vanilloid 1 (TRPV1). This document is intended to be a valuable resource for researchers in pharmacology and drug development, providing a consolidated overview of this compound's receptor interaction profile.
This compound, a classical hexahydrocannabinol (B1216694) analog, is distinguished by the presence of an isothiocyanate group at the terminus of its C1',1'-dimethylheptyl side chain. This reactive group allows this compound to function as a covalent, irreversible agonist at the CB1 receptor.[1] This unique mechanism of action, coupled with its high potency, has made this compound a subject of significant interest in cannabinoid research.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for this compound's binding affinity and functional activity at cannabinoid receptors. For comparative purposes, data for other well-characterized cannabinoid ligands are also included.
Table 1: Binding Affinity (Ki) of this compound and Other Cannabinoids at CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| This compound | 9[2] | Data Not Available | - |
| Δ⁹-THC | 25.1[3] | 35.2[3] | Non-selective |
| Anandamide (AEA) | 87.7 - 239.2[4] | 439.5[4] | CB1-selective |
| 2-Arachidonoylglycerol (2-AG) | Binds to both | Binds to both | Full agonist at both[4] |
| WIN55,212-2 | 2.4 - 16.7[4] | 3.7[4] | Non-selective |
| CP55,940 | 2.5[3] | 0.92[3] | Non-selective |
Note: A lower Ki value indicates a higher binding affinity. "Data Not Available" signifies that despite extensive literature searches, a specific Ki value for this compound at the CB2 receptor could not be located in the public domain. However, qualitative descriptions characterize this compound as a potent agonist at both CB1 and CB2 receptors.[1]
Table 2: Functional Activity of this compound and Other Cannabinoids
| Compound | Receptor | Functional Assay | Activity |
| This compound | CB1 | cAMP accumulation | Potent, irreversible full agonist[1] |
| This compound | CB2 | - | Potent agonist (qualitative)[1] |
| Δ⁹-THC | CB1/CB2 | various | Partial agonist |
| WIN55,212-2 | CB1/CB2 | various | Full agonist |
| CP55,940 | CB1/CB2 | various | Full agonist |
Cross-Reactivity with Other Receptors: GPR55 and TRPV1
Despite extensive investigation, no direct experimental data was found in the peer-reviewed literature detailing the binding affinity or functional activity of this compound at the GPR55 or TRPV1 receptors. While these receptors are known to interact with various cannabinoid ligands, the specific cross-reactivity profile of this compound remains to be elucidated.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the methodologies used to characterize cannabinoid ligands and their downstream effects, the following diagrams illustrate a typical experimental workflow and the canonical signaling pathway for CB1 and CB2 receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of cannabinoid receptor ligands.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor are cultured to near confluency.
-
Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are then added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled cannabinoid agonist or antagonist.
-
The reaction is initiated by the addition of the membrane preparation to each well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the resulting competition curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the potency and efficacy of a cannabinoid agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, in cells expressing Gi/o-coupled receptors like CB1 and CB2.
1. Cell Culture and Plating:
-
HEK-293 cells stably expressing the human CB1 or CB2 receptor are cultured in an appropriate growth medium.
-
Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a serum-free medium or buffer.
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the test agonist (e.g., this compound) are added to the wells.
-
To stimulate cAMP production, a known concentration of forskolin (B1673556) (an adenylyl cyclase activator) is added to all wells except the basal control.
-
The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Detection:
-
Following incubation, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Bioluminescence Resonance Energy Transfer (BRET)
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).
-
The concentration-response curve for the agonist is plotted, and the EC50 (the concentration of agonist that produces 50% of its maximal effect) and Emax (the maximum effect of the agonist) are determined using non-linear regression analysis.
Conclusion
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AM841: A Comparative Analysis of a Peripherally Restricted Cannabinoid Agonist in Rodent Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo effects of AM841, a potent, peripherally acting CB1 receptor agonist, with a focus on its comparative pharmacology in mouse and rat models.
This compound is a high-affinity, covalent agonist of the cannabinoid 1 (CB1) receptor that has garnered significant interest for its potent pharmacological effects without the central nervous system (CNS) side effects typically associated with cannabinoid compounds.[1][2] This is attributed to its peripherally restricted nature, limiting its ability to cross the blood-brain barrier.[1][3] This guide provides a comparative analysis of the experimental data on this compound in different animal models, primarily focusing on its well-documented effects on gastrointestinal motility in mice and rats.
Mechanism of Action
This compound is a classical cannabinoid analogue that contains an isothiocyanate group, enabling it to form a covalent bond with a cysteine residue within the sixth transmembrane helix of the CB1 receptor.[1] This irreversible binding leads to sustained receptor activation. While it is primarily a CB1 receptor agonist, it also has some affinity for the CB2 receptor. The activation of CB1 receptors, which are abundantly expressed in the enteric nervous system, is the primary mechanism through which this compound exerts its effects on gastrointestinal function.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound in mouse and rat models, highlighting its potency, peripheral restriction, and effects on gastrointestinal transit.
Table 1: Pharmacodynamic Comparison of this compound in Mice and Rats
| Parameter | Mouse | Rat | Reference(s) |
| Primary Target | CB1 Receptor | CB1 Receptor | [1][2] |
| EC50 (Upper GI Transit) | 0.004 mg/kg | Not Reported | [1] |
| Effective Dose (GI Motility) | Significant inhibition at doses as low as 0.001 mg/kg | Potent reduction at 0.1 mg/kg | [1][4] |
| Central Effects (Analgesia, Hypothermia, Hypolocomotion) | None observed at effective doses (0.1 and 1 mg/kg) | None observed at 0.1 mg/kg | [1][4] |
Table 2: Pharmacokinetic Comparison of this compound in Mice
| Parameter | Value | Reference(s) |
| Brain/Plasma Ratio | 0.05 | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
In-Depth Analysis of Effects in Animal Models
Mouse Models
Studies in mice have provided the most comprehensive in vivo characterization of this compound.
-
Gastrointestinal Motility: this compound potently and dose-dependently inhibits upper gastrointestinal transit with an EC50 of 0.004 mg/kg.[1] It also significantly slows colonic transit at doses as low as 0.1 mg/kg.[1] Notably, the inhibitory effects of this compound on small intestinal transit are abolished in CB1 receptor knockout mice, confirming its mechanism of action.[1] In models of stress-induced accelerated gastrointestinal transit, this compound is even more potent, with an EC50 of 0.001 mg/kg for slowing upper GI transit.[1]
-
Peripheral Restriction: The peripherally restricted nature of this compound in mice is well-documented. The brain-to-plasma ratio of the compound is a mere 0.05, indicating very limited penetration of the blood-brain barrier.[1] This is further supported by the absence of typical centrally mediated cannabinoid effects, such as analgesia, hypothermia, and hypolocomotion, at doses that are highly effective in modulating gut motility.[1]
Rat Models
In vivo studies in rats have corroborated the findings from mouse models, demonstrating that this compound is a potent inhibitor of gastrointestinal motility with a favorable safety profile.
-
Gastrointestinal Motility: this compound dose-dependently reduces gastric emptying and intestinal transit in rats.[4][5] A dose of 0.1 mg/kg of this compound was shown to have a comparable effect on GI motility to a much higher dose (5 mg/kg) of the non-selective cannabinoid agonist WIN 55,212-2.[4][5]
-
Peripheral Restriction: Similar to the findings in mice, this compound at a dose of 0.1 mg/kg did not induce any of the characteristic signs of the cannabinoid tetrad (a battery of tests to assess central cannabinoid activity), whereas WIN 55,212-2 produced significant central effects at an equieffective dose for GI motility.[4][5]
Experimental Protocols
Measurement of Upper Gastrointestinal Transit in Mice
This protocol is adapted from the methodology described in Keenan et al., 2015.[1]
-
Animal Preparation: Male mice are fasted for 18-24 hours with free access to water.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).
-
Marker Administration: After a predetermined time following drug administration (e.g., 20 minutes), a non-absorbable marker (e.g., 0.1 mL of a 10% charcoal suspension in 5% gum arabic) is administered by oral gavage.
-
Transit Measurement: After a set period (e.g., 15 minutes) following marker administration, the mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal marker are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed.
Measurement of Colonic Transit in Mice (Bead Expulsion Test)
This protocol is based on the methodology described in Keenan et al., 2015.[1]
-
Animal Preparation: Male mice are used without prior fasting.
-
Drug Administration: this compound or vehicle is administered i.p.
-
Bead Insertion: At a specified time after drug administration, a small glass or plastic bead (e.g., 3 mm diameter) is inserted into the distal colon to a depth of approximately 2 cm.
-
Observation: The mice are placed in individual cages, and the time taken to expel the bead is recorded. A cut-off time (e.g., 120 minutes) is typically set.
-
Data Analysis: The latency to expel the bead is used as a measure of colonic transit time. An increase in the expulsion time indicates a slowing of colonic motility.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for assessing its in vivo effects.
Caption: Signaling pathway of this compound via the CB1 receptor.
Caption: Experimental workflow for assessing GI motility.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its potent, peripherally restricted CB1 receptor agonism. The available data from mouse and rat models consistently demonstrate its ability to significantly reduce gastrointestinal motility without inducing the CNS side effects that have limited the clinical utility of other cannabinoid agonists. While the data in mice is more comprehensive, particularly regarding its potency (EC50), the findings in rats are in strong agreement. The lack of data in non-rodent species highlights an area for future research to further understand the translational potential of this compound. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development in this area.
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
AM841: A Peripherally Restricted Cannabinoid Agonist Devoid of Central Nervous System Effects
A comparative analysis of AM841, a potent CB1 receptor agonist, demonstrates its efficacy in modulating peripheral systems without inducing the central nervous system side effects characteristic of other cannabinoids. This guide presents supporting experimental data, detailed methodologies, and pathway visualizations for researchers in drug development and related scientific fields.
This compound is a potent and covalently acting agonist for the cannabinoid type 1 (CB1) receptor.[1][2][3] While the activation of CB1 receptors is a promising therapeutic strategy for various conditions, the clinical utility of many cannabinoid agonists is hampered by their psychoactive and other central nervous system (CNS) effects.[4][5] Experimental evidence strongly indicates that this compound is a peripherally restricted compound, offering a significant advantage by selectively targeting peripheral CB1 receptors without impacting the CNS.[6][7][8] This guide provides a comparative overview of this compound and the non-selective cannabinoid agonist WIN 55,212-2, highlighting the absence of central effects with this compound.
Comparative Analysis of Peripheral Efficacy and Central Effects
Experimental data from in vivo rodent models demonstrate a clear dissociation between the peripheral and central effects of this compound, particularly when compared to the centrally active cannabinoid agonist WIN 55,212-2.
Gastrointestinal Motility
This compound exhibits high potency in modulating gastrointestinal (GI) motility, a peripherally mediated effect. In contrast, WIN 55,212-2 requires significantly higher doses to achieve a comparable effect, and these doses are associated with significant central effects.
| Compound | Assay | Effective Dose | EC50 | Reference |
| This compound | Colonic Bead Expulsion (mice) | Significant slowing at 0.1 mg/kg | 0.03 mg/kg | [2] |
| WIN 55,212-2 | Colonic Bead Expulsion (mice) | Comparable slowing at 3 mg/kg | - | [2] |
| This compound | Small Intestinal Transit (mice) | Significant slowing at 0.001 mg/kg | - | [2] |
| WIN 55,212-2 | Small Intestinal Transit (mice) | Less potent than this compound at equimolar doses | - | [2] |
| This compound | Gastric Emptying & Intestinal Transit (rats) | Potent reduction at 0.1 mg/kg | - | [9][10] |
| WIN 55,212-2 | Gastric Emptying & Intestinal Transit (rats) | Comparable effect at 5 mg/kg | - | [9][10] |
Cannabinoid Tetrad: A Measure of Central Effects
The "cannabinoid tetrad" is a battery of four tests used to assess the central effects of cannabinoid agonists in rodents: hypolocomotion (reduced spontaneous movement), analgesia (pain relief), hypothermia (lowered body temperature), and catalepsy (a state of immobility).[6][7] At doses that are highly effective in modulating GI motility, this compound does not induce the characteristic effects of the cannabinoid tetrad.
| Compound | Dose (mg/kg) | Hypolocomotion | Analgesia (Paw Withdrawal) | Hypothermia | Reference |
| This compound | 0.1 | No significant reduction | No effect | No significant change | [2] |
| This compound | 1 | No significant reduction | - | No significant change | [2] |
| WIN 55,212-2 | 1 | Significant reduction | Significant increase in withdrawal time | Significant decrease in temperature | [2] |
| WIN 55,212-2 | 5 | - | Significant analgesia | Significant hypothermia | [9] |
Evidence for Peripheral Restriction: Brain Penetration Studies
The lack of central effects with this compound is attributed to its limited ability to cross the blood-brain barrier. Studies measuring the concentration of this compound in the brain and plasma following systemic administration have confirmed its low brain penetration.
| Compound | Administration | Brain/Plasma Ratio (AUC) | Reference |
| This compound | 1 mg/kg, i.p. (mice) | 0.05 | [2] |
This low ratio indicates that only a very small fraction of the peripherally administered this compound reaches the central nervous system, thus preventing the activation of brain CB1 receptors and the subsequent manifestation of central effects.[2]
Experimental Protocols
Cannabinoid Tetrad
The following protocols are standard for assessing the central effects of cannabinoid agonists in mice.[6][7]
-
Hypolocomotion (Open Field Test): Mice are placed in a novel, open-field arena. Their spontaneous activity, measured by line crossings or distance traveled, is recorded over a set period. A significant decrease in activity compared to a vehicle-treated control group indicates hypomotility.[7]
-
Analgesia (Hot Plate or Tail Immersion Test):
-
Hot Plate Test: The mouse is placed on a heated surface (typically 52-55°C), and the latency to a nociceptive response (e.g., hind paw lick or jump) is measured. An increased latency indicates an analgesic effect.[7]
-
Tail Immersion Test: The distal portion of the mouse's tail is immersed in a warm water bath (typically 52-55°C), and the time taken to withdraw the tail is recorded. A longer withdrawal time suggests analgesia.[7]
-
-
Hypothermia: Core body temperature is measured using a rectal probe at a specified time after drug administration. A significant drop in temperature compared to the control group is indicative of hypothermia.[7]
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised slightly off the surface. The time the mouse remains in this unnatural posture is measured. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.[7]
Gastrointestinal Motility Assays
These assays are used to evaluate the effect of compounds on the transit of contents through the gastrointestinal tract.
-
Upper Gastrointestinal Transit (Charcoal Meal Assay): Mice are fasted and then administered an oral gavage of a non-absorbable marker, such as charcoal mixed with acacia gum. After a set time, the animals are euthanized, and the small intestine is carefully removed. The distance the charcoal has traveled from the pyloric sphincter to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine. A decrease in this percentage indicates a slowing of GI transit.
-
Colonic Bead Expulsion: A small glass bead is inserted into the distal colon of a conscious mouse. The time it takes for the mouse to expel the bead is recorded. An increase in the expulsion time indicates a slowing of colonic motility.[2]
CB1 Receptor Signaling Pathway
This compound exerts its effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to the CB1 receptor initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
References
- 1. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrad test - Wikipedia [en.wikipedia.org]
- 8. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potency of AM841: A Comparative Guide for Researchers
In the landscape of synthetic cannabinoid research, understanding the relative potency of novel compounds is paramount for predicting physiological effects and guiding drug development. This guide provides a detailed comparison of AM841, a unique covalent agonist, with other well-characterized synthetic cannabinoids. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Understanding Cannabinoid Potency: Key Metrics
The potency of a synthetic cannabinoid is primarily assessed using two key in vitro metrics:
-
Receptor Binding Affinity (Kᵢ): This value represents the concentration of a ligand required to occupy 50% of the target receptors in a competitive binding assay. It is an inverse measure of affinity; a lower Kᵢ value signifies a tighter and more potent binding interaction with the receptor.
-
Functional Activity (EC₅₀): This value measures the concentration of a ligand that elicits a 50% maximal response in a functional assay (e.g., G-protein activation or inhibition of adenylyl cyclase). A lower EC₅₀ value indicates greater potency in activating the receptor's signaling cascade.
This compound: A Covalent "Megagonist"
This compound is a classical cannabinoid analogue distinguished by an isothiocyanate group that allows it to form a covalent, irreversible bond with the CB1 and CB2 receptors.[1] This unique mechanism of action complicates direct potency comparisons using standard equilibrium-based metrics like Kᵢ and EC₅₀, which are designed for reversible ligands.
Due to its irreversible binding, this compound has been termed a "megagonist," with studies indicating its functional potency exceeds that of structurally similar non-covalent cannabinoids by 20- to 50-fold.[1] While direct in vitro EC₅₀ values are not conventionally reported, its exceptional potency is evident in in vivo studies. For instance, in a mouse model assessing gastrointestinal transit, this compound demonstrated an EC₅₀ of 0.004 mg·kg⁻¹, a potency far greater than the reversible agonist WIN55,212-2 in the same model.[1] This potent, long-lasting activation underscores its unique pharmacological profile.[2]
Comparative Potency of Synthetic Cannabinoids
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) for several widely studied synthetic cannabinoids at the human CB1 and CB2 receptors. It is important to note that these values can vary between studies depending on the specific cell lines and assay conditions used.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| CP 55,940 | CB1 | 0.6 - 5.0[3] | 0.2[3] |
| CB2 | 0.7 - 2.6[3] | 0.3[3] | |
| HU-210 | CB1 | 0.061 | Data not available |
| CB2 | 0.52 | Data not available | |
| JWH-018 | CB1 | 9.0 | 102 |
| CB2 | 2.94 | 133 | |
| WIN 55,212-2 | CB1 | 1.9 - 123 | 30 - 3000 |
| CB2 | 0.28 - 16.2 | Data not available |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for two of the most common experimental protocols used to determine cannabinoid potency.
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
a. Membrane Preparation:
-
Cells stably expressing the human cannabinoid receptor (CB1 or CB2) or homogenized brain tissue are used as the receptor source.
-
The cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
b. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
Varying concentrations of the unlabeled test compound (e.g., this compound, JWH-018) are added to the wells.
-
A fixed, low concentration of a high-affinity radioligand (e.g., [³H]CP 55,940) is added to all wells.
-
The prepared cell membranes are added to initiate the binding reaction.
-
The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Detection: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
c. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is calculated.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay (for EC₅₀ Determination)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding, providing a direct measure of a compound's efficacy and potency.
a. Membrane Preparation:
-
Membrane preparation is similar to that for the binding assay, using cells expressing the receptor of interest.
b. Assay Procedure:
-
The assay is performed in a 96-well plate format in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).
-
Varying concentrations of the agonist test compound are added to the wells.
-
The reaction is initiated by adding the cell membranes and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.
-
Separation & Detection: The reaction is terminated by rapid filtration, similar to the binding assay. The amount of G-protein-bound [³⁵S]GTPγS trapped on the filter is quantified by scintillation counting.
c. Data Analysis:
-
Non-specific binding (determined in the presence of excess unlabeled GTPγS) is subtracted from all readings.
-
The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the agonist.
-
A dose-response curve is fitted using non-linear regression to determine the EC₅₀ (concentration for 50% maximal stimulation) and the Eₘₐₓ (maximum stimulation relative to a standard full agonist).
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The canonical pathway involves the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]
References
- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AM841: A Procedural Guide for Laboratory Professionals
For Immediate Reference: Treat AM841 as a hazardous chemical waste. Due to the absence of specific manufacturer disposal guidelines, researchers, scientists, and drug development professionals must adhere to a cautious and compliant approach based on general principles of laboratory safety and hazardous waste management. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult your institution's Chemical Hygiene Plan and contact your Environmental Health and Safety (EHS) department for specific guidance. The following are general best practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and other chemical wastes unless explicitly instructed otherwise by your EHS department.
2. Waste Collection and Containment:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top lid for collecting this compound waste. The container must be in good condition.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., date, principal investigator's name).
3. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Safe Storage Practices: Ensure the SAA is away from sources of ignition and incompatible materials.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide Information: Be prepared to provide all available information about the waste, including the chemical name and quantity.
Quantitative Data Summary
Since specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its key chemical identifiers.
| Property | Value |
| CAS Number | 871978-21-1 |
| Molecular Formula | C26H39NO3S |
| Molecular Weight | 445.66 g/mol |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided here. However, any experiment generating this compound waste must incorporate the disposal procedures outlined above into its methodology to ensure safety and compliance. It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on these procedures.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.
References
Essential Safety and Operational Protocols for Handling AM841
Disclaimer: No specific Safety Data Sheet (SDS) for AM841 is publicly available. The following guidance is based on established best practices for handling potent, non-volatile research compounds and should be adapted based on a thorough, substance-specific risk assessment and in accordance with all institutional and regulatory protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound. The required level of PPE will vary based on the specific task being performed and the associated risk of exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant lab coat or disposable gown• Double nitrile gloves• Enclosure (e.g., fume hood, glove box) | • Face shield• Respiratory protection (if warranted by risk assessment)• Disposable sleeve covers |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant lab coat or disposable gown• Nitrile gloves | • Face shield (for splash hazards)• Chemical-resistant apron |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield• Respiratory protection (if aerosols may be generated) |
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step guide for the safe handling of this compound to minimize the risk of exposure.
1. Preparation: 1.1. Designate a specific handling area within a fume hood or other ventilated enclosure. 1.2. Assemble all necessary equipment, including PPE, before handling the compound. 1.3. Minimize the quantity of this compound to be handled to the amount required for the experiment. 1.4. Prepare all necessary solutions for decontamination and waste disposal in advance.
2. Handling: 2.1. Weighing: If weighing the solid form of this compound, perform this task within a fume hood. Use a disposable weigh boat and handle with care to prevent aerosolization. 2.2. Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing. 2.3. Experimental Procedure: Conduct all manipulations of this compound within the designated handling area. Always wear appropriate PPE.
3. Decontamination and Clean-up: 3.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use. 3.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 3.3. PPE: Remove and dispose of all disposable PPE in the designated hazardous waste stream. Non-disposable PPE should be decontaminated and stored appropriately.
Caption: Standard Operating Procedure for Handling this compound.
Disposal Plan
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated PPE, and disposable labware, must be segregated as hazardous chemical waste.[1]
-
Waste Containers: Use chemically compatible, leak-proof containers for all this compound waste.[1] Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[1][2] All this compound waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.[3]
-
Empty Containers: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] Obliterate or remove all labels from the empty container before disposal.[3]
Caption: Workflow for Responding to an this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
